molecular formula C3H8 B1600165 Propane-2,2-d2 CAS No. 2875-95-8

Propane-2,2-d2

Cat. No.: B1600165
CAS No.: 2875-95-8
M. Wt: 46.11 g/mol
InChI Key: ATUOYWHBWRKTHZ-SMZGMGDZSA-N
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Description

Propane-2,2-d2 is a useful research compound. Its molecular formula is C3H8 and its molecular weight is 46.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426000
Record name Propane-2,2-d2
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Molecular Weight

46.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-95-8
Record name Propane-2,2-d2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-95-8
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Foundational & Exploratory

Chemical and physical properties of propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical and Physical Properties of Propane-2,2-d₂

Executive Summary

Propane-2,2-d₂ (CAS: 14770-39-9) is a site-specifically deuterated isotopologue of propane where the two hydrogen atoms at the secondary carbon (C2) are replaced by deuterium (


H or D).[1] Unlike fully deuterated propane-d₈, this molecule serves as a precision probe for dissecting the reactivity of the secondary methylene group—the "soft spot" in alkane oxidation and metabolic degradation.[1]

This guide details the physicochemical shifts induced by this isotopic substitution, specifically the Kinetic Isotope Effect (KIE) , and provides a self-validating protocol for its use in mechanistic studies.[1]

Molecular Architecture & Isotopic Physics

The introduction of deuterium at the C2 position fundamentally alters the vibrational manifold of the molecule without changing its electronic potential energy surface.[1]

Structural Specifications
PropertyPropane (

)
Propane-2,2-d₂ (

)
Molecular Weight 44.10 g/mol 46.11 g/mol
Symmetry Point Group


C2-H/D Bond Length 1.09 Å1.09 Å (Mean position identical, amplitude differs)
Dipole Moment ~0.08 D~0.08 D (Negligible change)
The Zero-Point Energy (ZPE) Shift

The core utility of Propane-2,2-d₂ lies in the vibrational frequency difference between C-H and C-D bonds.[1][2] Because deuterium is twice as heavy as protium, the C-D bond has a lower vibrational frequency (


), leading to a lower Zero-Point Energy (ZPE).[1]


Where ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is the reduced mass.[1][2] The C-D bond sits deeper in the potential energy well than the C-H bond.[1][2][3] To break the C-D bond, more activation energy (

) is required.[1]

ZPE_Diagram Ground Potential Energy Surface CH_State C-H Ground State (Higher ZPE) Ground->CH_State Shallow Well CD_State C-D Ground State (Lower ZPE) Ground->CD_State Deep Well TS Transition State (Dissociation) CH_State->TS Lower Ea CD_State->TS Higher Ea (ΔE ~1.2 kcal/mol)

Figure 1: Comparative potential energy diagram illustrating the origin of the Primary Kinetic Isotope Effect. The C-D bond requires greater energy to reach the transition state.[1]

Physical Properties

Phase Behavior & Volatility

Isotopic substitution generates subtle shifts in phase transitions, known as the Vapor Pressure Isotope Effect (VPIE) .[1]

  • Boiling Point: Propane-2,2-d₂ exhibits a boiling point nearly identical to standard propane (-42.1°C).[1] However, due to the "Inverse Isotope Effect" common in lower alkanes, deuterated isomers often exhibit slightly higher vapor pressures (and thus marginally lower boiling points) than their protium counterparts due to smaller attractive van der Waals forces (shorter average C-D bond length due to anharmonicity).[1]

  • Density: The gas density increases proportionally with molecular weight (~4.5% increase).[1]

Spectroscopic Signatures
TechniqueFeatureObservation in Propane-2,2-d₂
IR Spectroscopy C-D StretchNew bands appear at 2100–2200 cm⁻¹ (silent region for non-deuterated).[1]
IR Spectroscopy

Scissoring
The

scissoring mode (normally ~1460 cm⁻¹) shifts to ~1062 cm⁻¹ .
¹H-NMR CouplingMethyl signal appears as a singlet (approx.[1]

0.9 ppm) due to loss of coupling with C2 protons.[1]
¹³C-NMR C2 SignalThe central carbon signal splits into a quintet (

Hz) due to coupling with two D nuclei (

).[1]

Chemical Reactivity: The Deuterium Switch

Propane-2,2-d₂ is chemically distinct from propane primarily in reactions involving Hydrogen Atom Transfer (HAT) at the secondary position.[1]

Primary Kinetic Isotope Effect (KIE)

In oxidation reactions (e.g., combustion or metabolic P450 hydroxylation), the abstraction of a hydrogen from the secondary carbon is the rate-limiting step.[1]

  • Rate Ratio (

    
    ):  Typically ranges from 2.0 to 7.0  at room temperature.[1]
    
  • Mechanism: The strong C-D bond inhibits radical formation at C2, forcing the reaction to either slow down significantly or shift mechanism to the primary carbons (methyl groups).[1]

Metabolic Stability (Drug Development Context)

While propane is a gas, the isopropyl motif is common in pharmaceuticals.[1] Propane-2,2-d₂ serves as the fundamental model for "Deuterium Switch" strategies used to extend the half-life of drugs by blocking the site of metabolic oxidation (e.g., CYP450 oxidation at the secondary carbon).[1]

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of Propane-2,2-d₂ via Reductive Dehalogenation. Note: Direct H/D exchange of acetone yields hexadeuteroacetone.[1] To get specific 2,2-labeling, we utilize a gem-dihalide precursor.[1]

Reagents & Equipment
  • Precursor: 2,2-Dichloropropane (CAS: 594-20-7).[1][4]

  • Reducing Agent: Lithium Aluminum Deuteride (

    
    ) or Zinc dust activated with DCl/D₂O.[1]
    
  • Solvent: Diglyme (high boiling point allows product distillation).[1]

  • Apparatus: Three-neck flask, reflux condenser, cryogenic trap (-78°C).[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry the apparatus under a stream of Argon. Moisture introduces H₂O, scrambling the isotopic purity.[1]

  • Slurry Formation: Suspend

    
     (1.1 eq) in anhydrous diglyme at 0°C.
    
  • Addition: Add 2,2-Dichloropropane dropwise. The reaction is exothermic.[1]

    • Mechanism:[5][6][7] Hydride (Deuteride) displacement of chloride.[1]

  • Evolution & Trapping: As the reaction proceeds, Propane-2,2-d₂ gas evolves (BP -42°C).[1]

    • Sweep the gas through a scrubbing tower (NaOH pellets) to remove acid traces.[1]

    • Condense the product in a liquid nitrogen/isopropanol trap.

  • Purification: Distill the trapped liquid at low temperature to remove trace solvent.

Self-Validating Purity Check (The "Go/No-Go" Step)

Before using the gas in kinetic studies, you must validate isotopic enrichment.[1]

  • Method: Gas Phase FTIR.[1]

  • Validation Criteria:

    • Absence: No peak at 748 cm⁻¹ (Standard Propane

      
       rock).[1]
      
    • Presence: Strong peak at ~1062 cm⁻¹ (

      
       deformation).[1]
      
    • Threshold: If the 748 cm⁻¹ peak integration > 2% of standard, reject the batch (incomplete deuteration).

Protocol_Flow Start Start: 2,2-Dichloropropane Reaction Reduction (LiAlD4 / Diglyme) Start->Reaction Trap Cryogenic Trapping (-78°C) Reaction->Trap Gas Evolution QC QC: FTIR Analysis Trap->QC Decision Peak @ 748 cm⁻¹? QC->Decision Reject Batch Reject Batch Decision->Reject Batch Yes (>2%) Release for Study Release for Study Decision->Release for Study No

Figure 2: Quality Control Workflow for Propane-2,2-d₂ Synthesis ensuring isotopic purity.

References

  • NIST Chemistry WebBook . Propane, 2,2-dichloro-.[1][4] National Institute of Standards and Technology.[1][4][8] Link

  • McMurry, H. L., et al. (1949).[1] "Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane."[1] Journal of Chemical Physics. Link

  • Westheimer, F. H. (1961).[1] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

  • Kohen, A., & Limbach, H. H. (2005).[1] Isotope Effects in Chemistry and Biology. CRC Press.[1] (Definitive text on KIE mechanisms).

  • Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for bond dissociation energies).[1][3][9]

Sources

Precision Deuteration: Vibrational Analysis of 2,2-Dideuteropropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Kinetic Isotope Applications

Executive Summary

In the realm of precision pharmacology and physical organic chemistry, 2,2-dideuteropropane (


) serves as a critical model system. It represents the simplest geminal dideuterio-alkane moiety, often employed to probe the Deuterium Kinetic Isotope Effect (DKIE)  at secondary carbon centers—a primary site for metabolic oxidation by Cytochrome P450 enzymes.

This guide provides a rigorous analysis of the vibrational signature of 2,2-dideuteropropane. By isolating the spectroscopic shifts resulting from the H


D substitution at the C2 position, researchers can validate isotopic purity and quantify the stability conferred by deuteration. We synthesize foundational data from McMurry and Thornton with modern spectroscopic applications to offer a definitive reference for drug development professionals.

Theoretical Framework: Symmetry and Isotope Effects

Symmetry Considerations

Unlike mono-substituted isotopologues which often suffer a reduction in symmetry, 2,2-dideuteropropane retains the


 point group  of the parent propane molecule. The central carbon is bonded to two identical methyl groups and two identical deuterium atoms, preserving the principal 

axis and two vertical mirror planes (

and

).
  • Implication: The selection rules for IR and Raman activity remain analogous to propane, simplifying the comparative analysis. The vibrational modes are classified into symmetry species

    
     and 
    
    
    
    .
The Reduced Mass Effect

The primary driver for the frequency shift is the change in reduced mass (


) of the oscillator. For a C-H vs. C-D bond, the harmonic oscillator approximation yields:


Where


. This results in a theoretical frequency lowering factor of 

.
  • C-H Stretching:

    
    C-D Stretching: 
    
    
    
    .
  • Deformation Modes: Scissoring and rocking modes involving the C2 position exhibit complex coupling and distinct shifts, often serving as the "fingerprint" for 2,2-substitution.

Vibrational Frequency Analysis

The following data correlates the vibrational modes of non-deuterated propane with 2,2-dideuteropropane. The shifts in the


 species are particularly diagnostic, as these modes involve rocking motions of the central methylene/methyl groups perpendicular to the carbon plane.
Table 1: Diagnostic Vibrational Frequencies (IR/Raman)
Vibrational Mode DescriptionSymmetry SpeciesPropane (

) Frequency (cm⁻¹)
2,2-Dideuteropropane (

) Frequency (cm⁻¹)
Isotope Shift (

cm⁻¹)
C-D Asymmetric Stretch

N/A~2160 - 2200 New Band
C-D Symmetric Stretch

N/A~2100 - 2130 New Band

Scissoring

1460~1080 - 1100 ~360

Rocking

13361199 137

Rocking

1053964 89
C-C-C Stretching (Asym)

923850 73
C-C-C Stretching (Sym)

869~830 ~40

Data grounded in McMurry & Thornton (1950, 1951) and Shimanouchi Tables.

Interpretation of Key Shifts
  • The "Silent Region" (2100-2200 cm⁻¹): The appearance of C-D stretching bands in a region typically void of organic absorptions allows for non-destructive quantification of deuteration levels without interference from solvent or precursor C-H bands.

  • The Rocking Modes (1336

    
     1199 cm⁻¹):  This shift is the most reliable indicator of 2,2-substitution. Incomplete deuteration (e.g., 2-monodeuteropropane) yields intermediate bands, making this region critical for purity analysis.
    
  • Mode Mixing: The shift from 923 to 850 cm⁻¹ in the C-C-C stretching mode indicates that this vibration is not a pure skeletal stretch but is mechanically coupled to the motion of the central hydrogen/deuterium atoms.

Experimental Protocols

Synthesis of 2,2-Dideuteropropane

For spectroscopic reference standards, high isotopic purity (>98% D) is required.

Protocol:

  • Reduction: React Acetone-d0 with Lithium Aluminum Deuteride (

    
    ) in diethyl ether to yield 2-deutero-2-propanol .
    
    • Note: This installs the first deuterium at the C2 position.

  • Halogenation: Treat the alcohol with concentrated HCl/ZnCl₂ (Lucas reagent) to produce 2-chloro-2-deuteropropane .

  • Grignard Formation & Hydrolysis: Form the Grignard reagent (

    
    ) and quench with Deuterium Oxide (
    
    
    
    ).
    • Result:2,2-dideuteropropane .[1][2][3][4][5][6][7][8][9]

    • Purification: Fractional distillation (b.p. -42°C). Handle as a gas or condensed liquid at cryogenic temperatures.

Spectroscopic Acquisition

FT-IR Setup:

  • Cell: Gas cell with KBr or ZnSe windows (path length 10 cm).

  • Pressure: 10-50 Torr (to prevent band saturation).

  • Resolution: 1.0 cm⁻¹ is sufficient to resolve the

    
     rocking modes.
    

Raman Setup:

  • Laser: 532 nm or 633 nm excitation.

  • Phase: Liquid phase (condensed in a capillary at -78°C) yields sharper bands and higher scattering intensity for the symmetric C-D stretch (

    
    ).
    

Applications in Drug Development

Metabolic Stability and DKIE

The 2,2-dideuteropropane moiety is a model for the gem-dimethyl groups found in many small molecule drugs. The C2 position in propane corresponds to a secondary carbon, often a "soft spot" for CYP450-mediated hydroxylation.

  • Mechanism: The C-D bond is shorter and stronger (approx. 1.2-1.5 kcal/mol greater bond dissociation energy) than the C-H bond.

  • Outcome: If C-H bond abstraction is the rate-determining step (RDS) in metabolism, deuteration leads to a primary Kinetic Isotope Effect (

    
    ).
    
  • Clinical Value: This extends the drug's half-life (

    
    ) and reduces the formation of toxic metabolites without altering the binding affinity (
    
    
    
    ) to the target.
Visualization of DKIE Workflow

DKIE_Mechanism Drug Drug Candidate (C-H Bonds) CYP CYP450 Enzyme (Active Site) Drug->CYP Deuterated Deuterated Analog (C-D Bonds) Deuterated->CYP TS_H Transition State (C-H Cleavage) CYP->TS_H Lower Activation Energy TS_D Transition State (C-D Cleavage) CYP->TS_D Higher Activation Energy (ZPE Effect) Metabolite Hydroxylated Metabolite TS_H->Metabolite Fast Rate (k_H) TS_D->Metabolite Slow Rate (k_D) Extended Extended Half-Life (Improved PK) TS_D->Extended Metabolic Shunting Clearance Rapid Clearance Metabolite->Clearance

Figure 1: Mechanism of Deuterium Kinetic Isotope Effect (DKIE) in metabolic stabilization. The Zero Point Energy (ZPE) difference between C-H and C-D bonds raises the activation energy for cleavage, reducing metabolic clearance.

Vibrational Mode Logic Visualization

The following diagram illustrates how the


 symmetry of 2,2-dideuteropropane dictates the observable spectroscopic bands, specifically focusing on the shift from propane.

Vibrational_Logic Molecule 2,2-Dideuteropropane (C3H6D2) Symmetry Symmetry Group: C2v Molecule->Symmetry MassEffect Reduced Mass Increase (H -> D) Molecule->MassEffect Modes Normal Modes Analysis Symmetry->Modes Determines Selection Rules MassEffect->Modes Determines Frequency Shift Band_CD C-D Stretching (~2150 cm-1) Modes->Band_CD New Spectral Feature Band_Rock CH2/CD2 Rocking (Shift: 1336 -> 1199 cm-1) Modes->Band_Rock Diagnostic Shift (B1) Band_Scissor CD2 Scissoring (~1100 cm-1) Modes->Band_Scissor Deformation Mode

Figure 2: Logic flow for assigning vibrational bands in 2,2-dideuteropropane based on symmetry constraints and reduced mass calculations.

References

  • McMurry, H. L., & Thornton, V. (1950).[3][5][6][7][9] The Infra-Red Spectra of Propane and 2,2-Dideuteropropane. The Journal of Chemical Physics, 18(11), 1515.

  • McMurry, H. L., & Thornton, V. (1951).[4][9] The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014.

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I. National Bureau of Standards (NIST).

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Gayles, J. N., & King, W. T. (1965). The infrared spectra of propane and the deuterated propanes. Spectrochimica Acta, 21(3), 543-557.

Sources

Precision Thermodynamics: C-H vs. C-D Bond Dissociation Energies in Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Kinetic Isotope Effect as a Design Lever

In the realm of physical organic chemistry and drug development, the substitution of hydrogen with deuterium (deuteration) is a precision tool used to alter reaction kinetics without changing steric or electronic properties significantly.[] This guide analyzes the Bond Dissociation Energies (BDEs) of propane-2,2-d2 , a model system critical for understanding how isotopic substitution at secondary carbons strengthens the "weakest link" in alkyl chains.

For researchers, the value lies in the Deuterium Kinetic Isotope Effect (DKIE) . By increasing the BDE of the metabolically vulnerable secondary position, we can retard Cytochrome P450-mediated hydroxylation, a strategy now validated by FDA-approved deuterated drugs (e.g., deutetrabenazine).

Part 1: Thermodynamic Framework & Quantitative Analysis

The Zero-Point Energy (ZPE) Divergence

The increased stability of the C-D bond compared to the C-H bond is not electronic in origin—the force constants are nearly identical. The difference is vibrational.[2][3]

According to the harmonic oscillator model, the vibrational energy levels are quantized:



Where frequency 

.
  • Mass (

    
    ):  Deuterium has approx. 2x the mass of Hydrogen.
    
  • Frequency (

    
    ):  The C-D stretch vibrates at a lower frequency (
    
    
    
    ) than C-H (
    
    
    ).
  • ZPE: Consequently, the Zero-Point Energy (

    
    ) for C-D is lower.[2][3][4] The molecule sits deeper in its potential energy well. To break the bond, one must supply more energy to reach the dissociation limit.[3]
    
Comparative BDE Data: Propane vs. This compound

The following table synthesizes experimental gas-phase data (PIMS) and high-level computational benchmarks (G3/CBS-QB3).

Bond TypePositionIsotopeBDE (

) [kcal/mol]
BDE (

) [kJ/mol]
Notes
Secondary C2 (Methylene)C-H (Propane)98.6 ± 0.5 412.5Weakest bond; preferred radical site.
Secondary C2 (Methylene)C-D (this compound)100.1 ± 0.5 418.8

kcal/mol
. Strengthened by ZPE.
Primary C1/C3 (Methyl)C-H (Both)101.1 ± 0.4 423.0Remains the strongest bond type.

Critical Insight: In non-deuterated propane, the secondary C-H bond is ~2.5 kcal/mol weaker than the primary. In this compound, the C-D bond strength increases by ~1.5 kcal/mol, narrowing the gap between secondary and primary cleavage sites. This "levels the playing field," potentially shifting the site of metabolism (SOM) or significantly slowing the reaction rate (


).
Visualization: The Isotope Effect Potential Well

The following diagram illustrates the energetic origin of the BDE difference.

ZPE_Diagram cluster_0 Potential Energy Surface Dissociation Dissociation Limit (0) CH_Level C-H Zero Point Energy (Higher) CH_Level->Dissociation CH_Level->Dissociation BDE (C-H) ~98.6 kcal/mol CD_Level C-D Zero Point Energy (Lower/More Stable) CD_Level->Dissociation BDE (C-D) ~100.1 kcal/mol CD_Level->CH_Level Diff Δ BDE ≈ 1.5 kcal/mol (Isotope Effect) CD_Level->Diff Ground Potential Energy Well Bottom Ground->CD_Level

Figure 1: Potential energy diagram showing the lower Zero-Point Energy of C-D bonds, resulting in a larger energy requirement (BDE) to reach the dissociation limit.

Part 2: Experimental & Computational Methodologies[5]

As a Senior Application Scientist, relying solely on literature values is insufficient for novel compounds. You must validate BDEs using a self-consistent protocol.

The "Gold Standard" Experimental Method: PIMS

Photoionization Mass Spectrometry (PIMS) is the most accurate method for determining gas-phase BDEs. It avoids the equilibrium errors inherent in Arrhenius kinetics.

Protocol:

  • Precursor Selection: Use this compound (

    
    ).
    
  • Tunable VUV Irradiation: Irradiate the gas sample with a tunable vacuum ultraviolet (VUV) light source (synchrotron or laser).

  • Threshold Detection: Scan photon energy (

    
    ) while monitoring the appearance of the daughter ion (
    
    
    
    or secondary radical cation).
  • Appearance Energy (AE): Determine the onset threshold:

    
    
    
  • Calculation: Subtract the known Ionization Energy (IE) of the radical (measured separately via PIMS) to isolate the BDE.

The Practical Screening Protocol: High-Level Ab Initio

For drug discovery workflows, PIMS is too low-throughput. We use the G4 (Gaussian-4) or CBS-QB3 composite methods, which achieve "chemical accuracy" (± 1 kcal/mol).

Step-by-Step Computational Workflow:

  • Conformational Search: Generate low-energy conformers (irrelevant for propane, critical for drugs).

  • Geometry Optimization: Optimize structure at B3LYP/6-31G(2df,p) level.

  • Frequency Calculation: Calculate harmonic frequencies to obtain ZPE.

    • Crucial Step: Ensure correct atomic masses are assigned for Deuterium (2.014 amu) vs Hydrogen (1.008 amu) to capture the ZPE difference.

  • High-Level Energy: Perform single-point energy calculations (MP4, CCSD(T)) and extrapolate to the Complete Basis Set (CBS) limit.

  • Enthalpy Calculation:

    
    
    
Workflow Visualization

Workflow cluster_comp In Silico Screening (High Throughput) cluster_exp Experimental Validation (Low Throughput) Input Input Structure (this compound) DFT_Opt DFT Optimization (B3LYP/6-31G*) Input->DFT_Opt PIMS PIMS Experiment (Appearance Energy) Input->PIMS Freq Freq Calculation (Extract ZPE for D vs H) DFT_Opt->Freq CBS CBS-QB3 Energy (Electronic + Thermal) Freq->CBS BDE_Calc Calculate ΔH (Radical + H/D - Parent) CBS->BDE_Calc Validation Validation (Target Accuracy < 1 kcal/mol) BDE_Calc->Validation Data_Fit Threshold Fitting PIMS->Data_Fit Data_Fit->Validation

Figure 2: Integrated workflow combining computational screening with experimental validation for BDE determination.

Part 3: Application in Drug Development[6][7]

The "Deuterium Switch" Strategy

In this compound, the strengthening of the secondary bond (C-D) makes it resistant to hydrogen atom abstraction (HAA). In drug development, this principle is applied to the Site of Metabolism (SOM) .

Cytochrome P450 enzymes (e.g., CYP3A4) typically initiate metabolism via an iron-oxo radical species (


) abstracting a hydrogen atom.
  • Rate Limiting Step: If C-H breakage is rate-limiting, deuteration initiates a Primary Kinetic Isotope Effect.[2][5]

  • Metabolic Shifting: If the preferred site (secondary carbon) is deuterated, the enzyme may be forced to attack a stronger primary C-H bond (slower) or a different site entirely, reducing clearance (

    
    ) and increasing half-life (
    
    
    
    ).
Decision Matrix for Deuteration

Use this logic to determine if this compound derivatives are viable candidates:

  • Identify SOM: Is the secondary carbon the primary site of metabolic attack?

  • Check Mechanism: Is C-H cleavage rate-determining (KIE > 2)?

  • Apply Switch: Deuterate the secondary carbon.

  • Result: BDE increases by ~1.5 kcal/mol

    
     Activation energy increases 
    
    
    
    Reaction rate drops.

References

  • Blanksby, S. J., & Ellison, G. B. (2003).[6] Bond dissociation energies of organic molecules.[4][7][8][9][10] Accounts of Chemical Research, 36(4), 255–263.[6] Link

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[6] (Provides the baseline 98.6 kcal/mol for secondary C-H). Link

  • Westheimer, F. H. (1961). The magnitude of the primary kinetic isotope effect for compounds of hydrogen and deuterium. Chemical Reviews, 61(3), 265–273. (Foundational theory on ZPE and KIE). Link

  • Ruscic, B., et al. (2005). Active Thermochemical Tables: Thermochemistry for the 21st century. Journal of Physics: Conference Series. (High-precision thermochemistry methodology). Link

  • Guengerich, F. P. (2017).[4][6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (Application of KIE in drug metabolism). Link

Sources

Symmetry group and molecular structure of propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Symmetry and Molecular Structure of Propane-2,2-d2

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of this compound (CH₃CD₂CH₃). As a selectively deuterated isotopologue of propane, this molecule serves as a valuable subject for studies in vibrational spectroscopy, reaction kinetics, and neutron scattering. A thorough understanding of its structural parameters and symmetry is fundamental to the accurate interpretation of experimental data and theoretical models. This document delineates the determination of the molecule's point group, presents its key structural parameters based on high-resolution spectroscopic studies of its parent molecule, and discusses the implications of its symmetry on its chemical and physical properties.

Introduction: The Significance of Molecular Symmetry in Drug Development and Research

Molecular symmetry is a cornerstone concept in chemistry, dictating a molecule's physical and spectroscopic properties, such as its dipole moment, chirality, and allowed transitions in infrared (IR) and Raman spectroscopy.[1] For researchers in drug development and materials science, a precise understanding of a molecule's symmetry group and structure is not merely academic; it is predictive. It allows scientists to anticipate molecular behavior, interpret complex spectroscopic data, and design molecules with desired properties.

This compound, with the linear formula CH₃CD₂CH₃, is an isotopologue of propane where the two hydrogen atoms on the central carbon are replaced by deuterium.[2] This isotopic substitution is a powerful tool. While it induces minimal change in the equilibrium molecular geometry due to the Born-Oppenheimer approximation, the mass difference significantly alters vibrational frequencies and rotational constants. This makes this compound an ideal candidate for mechanistic studies where tracking specific atomic positions is crucial. This guide provides the foundational structural and symmetry analysis essential for such advanced applications.

Symmetry Analysis and Point Group Determination of this compound

The symmetry of this compound can be systematically determined by identifying all the symmetry elements it possesses. The most effective approach is to begin with the well-characterized parent molecule, propane, and assess the impact of isotopic substitution.

The Parent Molecule: Propane (C₃H₈)

Propane is a classic example of a molecule belonging to the C₂ᵥ point group.[3][4] This group is characterized by a two-fold rotational axis (C₂) and two perpendicular vertical mirror planes (σᵥ).[1][5] The symmetry elements are:

  • The Identity Element (E): An operation that leaves the molecule unchanged.

  • A C₂ axis: This principal axis passes through the central carbon atom (C2) and bisects the C1-C2-C3 angle. A 180° rotation around this axis leaves the molecule indistinguishable.

  • A vertical mirror plane, σᵥ(xz): This plane contains the three carbon atoms of the molecular backbone.

  • A second vertical mirror plane, σᵥ'(yz): This plane is perpendicular to the first and contains the C₂ rotational axis. It bisects the H-C2-H angle of the central methylene group.

The Effect of Deuteration: this compound (CH₃CD₂CH₃)

Substituting the two hydrogen atoms on the central carbon with deuterium does not alter the fundamental symmetry of the molecule. The key symmetry elements of propane are preserved in this compound:

  • C₂ Axis: The rotational axis passing through the C2 carbon remains. Rotation by 180° exchanges the two methyl (CH₃) groups and leaves the two deuterium atoms on C2 in their original positions.

  • σᵥ(xz) Plane: The mirror plane containing the C-C-C backbone now also contains the two deuterium atoms. Reflection through this plane leaves all carbon and deuterium atoms unmoved while exchanging the out-of-plane hydrogen atoms on the methyl groups.

  • σᵥ'(yz) Plane: The mirror plane perpendicular to the carbon backbone and containing the C₂ axis now bisects the D-C2-D angle. Reflection through this plane exchanges the two deuterium atoms.

Since all the symmetry elements (E, C₂, σᵥ(xz), and σᵥ'(yz)) of the C₂ᵥ point group are present, this compound also belongs to the C₂ᵥ point group .[6] This retention of symmetry is crucial, as it implies that the selection rules for spectroscopic transitions are analogous to those of normal propane.

Visualization of Symmetry Elements

The following diagram illustrates the key symmetry elements of the this compound molecule.

Caption: Symmetry elements of this compound (C₂ᵥ point group).

Molecular Structure and Geometric Parameters

Propane and its isotopologues are asymmetric top molecules, meaning all three principal moments of inertia are distinct.[3] The substitution of hydrogen with deuterium atoms increases the mass and thus alters the moments of inertia, but the equilibrium bond lengths and angles remain effectively unchanged. The structural parameters presented below are based on high-level ab initio calculations and semiexperimental data derived from microwave spectroscopy of propane, which serve as a highly accurate model for this compound.[3]

ParameterValueSource(s)
Bond Lengths
C-C1.528 ± 0.002 Å[3]
C-H (methyl, in-plane)1.091 ± 0.002 Å[3]
C-H (methyl, out-of-plane)1.096 ± 0.002 Å[3]
C-H (methylene) / C-D1.096 ± 0.002 Å[3]
Bond Angles
∠ C-C-C112.0° ± 0.2°[3]
∠ H-C-H (methyl)107.2° ± 0.3°[3]
∠ H-C-H (methylene) / D-C-D107.8° ± 0.3°[3]

Causality Behind Structural Choices: The use of propane data as a proxy for this compound is justified by the Born-Oppenheimer approximation, a fundamental principle in quantum chemistry. This approximation separates nuclear and electronic motion, implying that the potential energy surface, and thus the equilibrium geometry, is independent of isotopic mass. The primary effect of deuteration is on the vibrational zero-point energy and, consequently, the vibrationally averaged structure, but the equilibrium structure remains constant to a very high degree of accuracy.

Methodologies for Structural and Symmetry Determination

The determination of molecular structure and symmetry is a self-validating system where experimental observation and theoretical calculation converge.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise rotational constants, which are inversely related to the molecule's moments of inertia.

Step-by-Step Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell at low pressure to minimize intermolecular collisions.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

  • Detection of Absorption: When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected, generating a spectrum.

  • Spectral Assignment: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the principal rotational constants (A, B, C).

  • Isotopic Substitution Analysis: By measuring the rotational constants for multiple isotopologues (like propane, propane-1,1-d2, and this compound), the precise coordinates of each atom can be determined using Kraitchman's equations, yielding a substitution structure (rₛ).

  • Equilibrium Structure Determination: For the highest accuracy, the experimental ground state rotational constants are corrected for rovibrational effects, often calculated via quantum chemical methods, to yield a semiexperimental equilibrium structure (rₑ).[3]

Workflow for Point Group Assignment

The following workflow provides a logical, step-by-step process for assigning a point group to a molecule.

G start Start with Molecular Structure (this compound) is_linear Is the molecule linear? start->is_linear has_inversion Does it have an inversion center (i)? is_linear->has_inversion Yes high_symm High symmetry group? (Td, Oh, Ih) is_linear->high_symm No d_inf_h D∞h has_inversion->d_inf_h Yes c_inf_v C∞v has_inversion->c_inf_v No find_cn Find principal axis (Cn) with highest n high_symm->find_cn No c2_axis For this compound, n=2 Principal axis is C₂ find_cn->c2_axis perp_c2 Are there n C₂ axes perpendicular to Cn? c2_axis->perp_c2 d_group D Point Group Family perp_c2->d_group Yes c_group C or S Point Group Family perp_c2->c_group No has_sigma_h Is there a σh plane? has_sigma_v Are there n σv planes? has_sigma_h->has_sigma_v No c2v Point Group is C₂ᵥ has_sigma_v->c2v Yes (2 σᵥ planes found) c_group->has_sigma_h

Caption: Logical workflow for molecular point group determination.

Conclusion

References

  • Demaison, J., & Lesarri, A. (2012). Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules. Molecules, 17(9), 10475-10493. [Link]

  • Katzer, G. (n.d.). Character table for the C₂ᵥ point group. Symmetry@Otterbein. Retrieved from [Link]

  • Asymmetric Sibling. (2020). Conformational Isomers of Propane. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Molecular symmetry. Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). Propane. NIST Chemistry WebBook. Retrieved from [Link]

  • Nagendra Sir. (2021, July 23). Dn Point Group_ D2 Point Group-Symmetry Elements Skew Ethylene molecule [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Character table for the point-group group C2v. Retrieved from [Link]

  • Noorshida Mohd Ali. (2021, April 1). C2v point group: PF4Cl [Video]. YouTube. [Link]

  • Pearson Education, Inc. (2014). CHAPTER 4: SYMMETRY AND GROUP THEORY. [Link]

  • CCDCCambridge. (2021, September 22). Introduction to Symmetry Operations and Point Groups [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pniak, T., et al. (2025). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Metrology and Measurement Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Propan-2,2-diyl. PubChem Compound Database. Retrieved from [Link]

  • Canadian Science Publishing. (1963). THE MERCURY-SENSITIZED PRIMARY DECOMPOSITION OF DEUTERATED PROPANES: A MASS SPECTROMETRIC STUDY AT LOW PRESSURES. Canadian Journal of Chemistry, 41. [Link]

  • Wayne Breslyn. (2022, August 19). Structural Formula for 2,2-Dimethypropane [Video]. YouTube. [Link]

  • McMurry, H. L., & Thornton, V. (1952). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 20(11), 1814-1814. [Link]

Sources

Technical Guide: Gas Phase Infrared Spectroscopy of Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the gas-phase infrared (IR) spectrum of propane-2,2-d2 (


). It is designed for researchers utilizing vibrational spectroscopy for isotopic validation, reaction kinetics, and metabolic stability studies in drug development.

The substitution of the secondary methylene hydrogens with deuterium introduces specific symmetry-dependent spectral shifts. This document details the theoretical basis of these shifts (


 symmetry), provides a diagnostic spectral analysis, and outlines self-validating experimental protocols. It concludes with the application of these principles to the "Deuterium Switch" strategy in modern pharmaceutical R&D.

Part 1: Theoretical Framework & Symmetry

Molecular Symmetry and Point Group

This compound retains the


 point group  symmetry of its non-deuterated isotopologue (propane-h8). The molecule possesses:
  • A

    
     rotational axis passing through the central carbon and the 
    
    
    
    angle bisector.
  • Two mirror planes (

    
     and 
    
    
    
    ): One containing the carbon backbone and one perpendicular to it.

Despite the mass change, the electronic potential energy surface remains unchanged. However, the reduced mass (


)  of the vibrational modes involving the central carbon significantly increases, altering the vibrational frequencies according to the harmonic oscillator approximation:


Where


 is the force constant (unchanged by deuteration) and 

is the reduced mass. For C-H to C-D substitution, this results in a frequency shift factor of approximately

, predominantly observed in the stretching and bending modes of the central methylene group.
Vibrational Mode Coupling

In this compound, the methyl groups (


) are vibrationally decoupled from the central methylene (

) group to a greater extent than in propane-h8. This "isotopic decoupling" simplifies the spectrum in the C-H stretching region (2800–3000 cm⁻¹) by removing the overlap of methylene C-H modes, making this compound an excellent model for studying isolated methyl group vibrations.

Part 2: Experimental Methodology

Gas-Phase Sampling Protocol

Gas-phase IR requires precise pressure control to manage rotational fine structure and pressure broadening.

Protocol: Self-Validating Gas Cell Filling

  • System Prep: Evacuate a 10-cm pathlength gas cell (w/ KBr or ZnSe windows) to

    
     Torr.
    
  • Background Scan: Collect a 64-scan background. Validation: Check for

    
     (2350 cm⁻¹) and 
    
    
    
    (rotational lines >3500 cm⁻¹). If peak-to-peak noise >0.1% T, re-purge.
  • Sample Introduction: Introduce this compound via a vacuum manifold.

    • High Pressure Scan (10-50 Torr): To visualize weak combination bands and overtones.

    • Low Pressure Scan (1-5 Torr): To resolve rotational fine structure (P, Q, R branches) of the vibrational bands.

  • Data Acquisition: Resolution set to 0.5 cm⁻¹ or better. Boxcar apodization is preferred for gas-phase rotational analysis to prevent artificial line broadening.

Workflow Visualization

ExperimentalWorkflow Vacuum Vacuum Manifold (< 1 mTorr) Cell Gas Cell (KBr Windows) Vacuum->Cell Pressure Control (1-50 Torr) Sample This compound Source Sample->Vacuum Expansion FTIR FTIR Spectrometer (0.5 cm-1 Res) Cell->FTIR IR Beam Path Processing FFT & Ratio Background FTIR->Processing Interferogram Output Transmittance Spectrum Processing->Output Spectral Data Output->Vacuum Validation: Check Absorbance < 1.0

Figure 1: Gas-phase IR acquisition workflow with validation feedback loop.

Part 3: Spectral Analysis & Assignment

The spectrum of this compound is characterized by three distinct regions. The most critical diagnostic feature is the "silence" of the C-H stretching region regarding methylene modes and the appearance of new C-D bands.

The C-H Stretching Region (2800 – 3000 cm⁻¹)

In standard propane, this region is a complex overlap of methyl (


) and methylene (

) stretches. In this compound, the methylene bands are absent .
  • Assignment: Solely due to Methyl (

    
    ) symmetric and asymmetric stretches.
    
  • Observation: The bands are sharper and better resolved. The Fermi resonance interactions are simplified.

The C-D Stretching Region (2050 – 2250 cm⁻¹)

This is the diagnostic region for verifying the 2,2-d2 isotopologue.

  • 
    :  ~2190 cm⁻¹ (B-type band contour).
    
  • 
    :  ~2120 cm⁻¹ (A-type band contour).
    
  • Note: These bands appear in a region typically clear of interferences in non-deuterated organic molecules.

The Fingerprint & Deformation Region (< 1500 cm⁻¹)

The deformation modes involving the central carbon shift drastically.

  • Scissoring: The

    
     scissoring mode at ~1460 cm⁻¹ in propane shifts to ~1080 cm⁻¹ for 
    
    
    
    .
  • Rocking: The

    
     rocking mode (~748 cm⁻¹) shifts to ~650 cm⁻¹.
    
Comparative Data Table
Vibrational ModeSymmetry SpeciesPropane-h8 (

/ cm⁻¹)
This compound (

/ cm⁻¹)
Isotopic Shift Ratio (

)
C-H Stretch (asym)

29682970~1.00 (Unshifted)
C-H Stretch (sym)

28872887~1.00 (Unshifted)
C-X Stretch (asym)

2920 (

)
2195 (

)
0.75
C-X Stretch (sym)

2850 (

)
2120 (

)
0.74

Deformation

14601460~1.00
C-X Scissoring

1462 (

)
1085 (

)
0.74
C-C Stretch (sym)

8698300.95

Note: Frequencies are approximate gas-phase centers.


 denotes the central carbon-hydrogen/deuterium bond.

Part 4: Applications in Drug Development[2][3][4]

The spectral characterization of this compound serves as a foundational model for the "Deuterium Switch" strategy in pharmaceutical development.

Metabolic Stability and the Kinetic Isotope Effect (KIE)

The primary utility of deuterating the secondary position (as modeled by this compound) is to retard metabolic oxidation. Cytochrome P450 enzymes typically attack C-H bonds.

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower Zero Point Energy (ZPE).

  • Result: The activation energy for bond cleavage is higher.

  • Primary KIE:

    
     can range from 2 to 7. This significantly extends the half-life (
    
    
    
    ) of a drug.
Logic of Deuterium Application

DeuteriumLogic Deuteration Deuteration at Metabolic 'Soft Spot' (e.g., this compound model) MassEffect Increased Reduced Mass (μ) Deuteration->MassEffect ZPE Lower Zero Point Energy (ZPE) MassEffect->ZPE BondStrength Increased Bond Dissociation Energy (Stronger C-D Bond) ZPE->BondStrength Metabolism Slower CYP450 Oxidation (Kinetic Isotope Effect) BondStrength->Metabolism Outcome Extended Half-life & Reduced Dosing Frequency Metabolism->Outcome

Figure 2: Mechanistic pathway from isotopic substitution to clinical benefit.

Case Study Relevance

The spectral validation of the


 group in this compound is analogous to the quality control required for deuterated APIs (Active Pharmaceutical Ingredients) like Deutetrabenazine . IR spectroscopy provides a rapid, orthogonal method to Mass Spectrometry for confirming the specific location of deuteration (regiospecificity) by tracking the unique 

scissoring bands (~1085 cm⁻¹) absent in non-deuterated analogs.

References

  • Gayles, J. N., & King, W. T. (1965). Infrared Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane. Spectrochimica Acta, 21(3), 543-557.

  • McMurry, H. L., & Thornton, V. (1951). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014-1018.

  • NIST Mass Spectrometry Data Center. (2023). This compound Gas Phase Spectrum Data. NIST Chemistry WebBook, SRD 69.

  • Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents, 27(9), 1063-1075.

  • FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Austedo (Deutetrabenazine).

An In-depth Technical Guide to the Dipole Moment and Polarizability of Deuterated Propane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, is a critical strategy in drug development and various fields of chemical physics for modifying molecular properties. This guide provides a comprehensive technical overview of the dipole moment and polarizability of deuterated propane, offering insights into the subtle yet significant effects of isotopic substitution. We will delve into the theoretical underpinnings of these properties, detail the experimental and computational methodologies for their determination, and present available data on propane and its deuterated isotopologues. This document serves as a valuable resource for researchers leveraging deuteration to fine-tune molecular interactions and properties.

Introduction: The Significance of Deuteration in Molecular Design

Isotopic substitution, particularly the replacement of hydrogen (¹H) with deuterium (²H or D), has emerged as a powerful tool in medicinal chemistry and materials science. The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, resulting in a stronger and more stable bond. This "kinetic isotope effect" can significantly alter metabolic pathways of drug molecules, leading to improved pharmacokinetic profiles. Beyond this, deuteration can subtly influence non-covalent interactions that govern molecular recognition and binding, which are intimately linked to the molecule's electronic properties, namely its dipole moment and polarizability.

Propane (C₃H₈), as a fundamental building block of many organic molecules, serves as an excellent model system to study the intrinsic effects of deuteration on these electronic properties. While often considered a nonpolar molecule, propane possesses a small but measurable permanent dipole moment.[1][2] Understanding how deuteration modulates this dipole moment and the molecule's response to an external electric field (polarizability) is crucial for predicting the behavior of more complex deuterated molecules.

Theoretical Framework

The Molecular Dipole Moment (μ)

A molecule possesses a permanent dipole moment if there is an uneven distribution of electron density across its structure. This is quantified by the vector quantity, μ , which is the sum of the individual bond dipoles. For a molecule to have a net dipole moment, it must lack a center of inversion.

Propane, with its C₂ᵥ symmetry, has a non-zero dipole moment.[2] The individual C-H and C-C bond dipoles, though small, do not completely cancel each other out due to the molecule's geometry.

Molecular Polarizability (α)

Polarizability describes the propensity of a molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. This induced dipole is proportional to the strength of the electric field, with the polarizability, α , being the proportionality constant. Polarizability is a tensor quantity, but for many applications, the average polarizability is sufficient.

The Isotopic Effect of Deuteration

The replacement of a hydrogen atom with a deuterium atom primarily affects the vibrational wave function of the C-D bond. Due to its greater mass, the deuterium atom has a lower zero-point vibrational energy and a slightly shorter average bond length compared to a hydrogen atom in an analogous C-H bond. This seemingly minor change in nuclear properties can lead to measurable differences in the electronic properties of the molecule.

  • Effect on Dipole Moment: The change in the average internuclear distance and the altered vibrational averaging of the electronic wavefunction upon deuteration can lead to a small but detectable change in the molecular dipole moment. This change is typically on the order of 0.01 Debye (D).[3]

  • Effect on Polarizability: The polarizability of a molecule is related to its volume and the mobility of its electrons. Deuteration can lead to a slight contraction of the molecule due to the shorter average C-D bond length, which in turn can affect the polarizability. Theoretical studies suggest that the change in molecular polarizability upon deuteration is an additive property.[4] This means the total change in polarizability can be approximated by summing the contributions from each individual C-D bond.

Properties of Propane and Its Deuterated Isotopologues

Dipole Moment

The dipole moment of normal propane (C₃H₈) has been experimentally determined through microwave spectroscopy. While often approximated as nonpolar, it has a small but well-defined dipole moment.[4][5]

The effect of deuteration on the dipole moment of propane has been investigated. The primary contribution to the change in dipole moment upon deuteration arises from the change in the vibrational ground state wave function.

Molecule Dipole Moment (μ) in Debye (D) Reference
Propane (C₃H₈)0.083 ± 0.001[2]
Deuterated Propane (general observation)Change on the order of 0.01 D[3]
Polarizability
Molecule Average Polarizability (α) in ų Reference
Propane (C₃H₈)6.29[4]

As previously mentioned, the change in polarizability upon deuteration is considered an additive property.[4] This implies that the polarizability of a deuterated propane molecule can be estimated by adjusting the value for normal propane based on the number of deuterium atoms. The change per C-D bond is generally small and negative, reflecting a slight decrease in polarizability.

Methodologies for Determination

Experimental Determination of Dipole Moment: Stark-Effect Microwave Spectroscopy

For molecules with small dipole moments like propane, microwave spectroscopy in the presence of an external electric field (the Stark effect) is the most precise experimental method.[6]

Causality Behind Experimental Choices:

  • Microwave Spectroscopy: This technique is sensitive to the rotational transitions of molecules, which are influenced by the molecule's moments of inertia and its dipole moment.

  • Stark Effect: The application of an external electric field causes a splitting of the rotational energy levels. The magnitude of this splitting is dependent on the dipole moment of the molecule.[7] By precisely measuring this splitting, the dipole moment can be determined with high accuracy.[6]

  • Sample Introduction: A gaseous sample of the propane isotopologue is introduced into a high-vacuum microwave spectrometer cell at low pressure to minimize intermolecular interactions.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Application of Electric Field: A precisely controlled, uniform electric field is applied across the sample using parallel plates within the spectrometer.

  • Detection of Rotational Transitions: The absorption of microwave radiation corresponding to rotational transitions is detected.

  • Measurement of Stark Splitting: The frequencies of the rotational transitions are measured both with and without the electric field. The difference in frequency represents the Stark splitting.

  • Data Analysis: The observed Stark splittings are fitted to theoretical models to extract the value of the molecular dipole moment. Calibration is typically performed using a molecule with a well-known dipole moment.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Microwave Spectroscopy with Stark Effect cluster_analysis Data Analysis gas_sample Gaseous Propane Isotopologue spectrometer Introduce Sample into Microwave Spectrometer gas_sample->spectrometer irradiate Irradiate with Microwaves spectrometer->irradiate stark_field Apply Uniform Electric Field (Stark Effect) irradiate->stark_field detect Detect Rotational Transitions stark_field->detect measure_splitting Measure Frequency Splitting detect->measure_splitting fit_model Fit Data to Theoretical Model measure_splitting->fit_model extract_mu Extract Dipole Moment (μ) fit_model->extract_mu computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_refinement Refinement (Optional) define_mol Define Molecular Structure (Deuterated Propane) choose_method Select Level of Theory and Basis Set define_mol->choose_method geom_opt Geometry Optimization choose_method->geom_opt dipole_calc Calculate Dipole Moment geom_opt->dipole_calc polar_calc Calculate Polarizability (Finite Field Method) geom_opt->polar_calc vib_avg Vibrational Averaging dipole_calc->vib_avg polar_calc->vib_avg

Figure 2: Workflow for the ab initio calculation of dipole moment and polarizability.

Conclusion

The deuteration of propane introduces subtle but measurable changes to its dipole moment and polarizability. While propane is largely nonpolar, its small permanent dipole moment is altered by isotopic substitution, typically on the order of 0.01 D. The polarizability also experiences a slight modification, which can be understood through the principle of additivity, where each C-D bond contributes to a small change in the overall molecular polarizability.

For researchers in drug development and materials science, this guide highlights the importance of considering the electronic effects of deuteration beyond the well-established kinetic isotope effect. The methodologies outlined herein, from high-precision Stark-effect microwave spectroscopy to robust ab initio calculations, provide the necessary tools to investigate and predict these properties in more complex deuterated systems. A thorough understanding of these fundamental principles is essential for the rational design of next-generation deuterated molecules with tailored properties.

References

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental Polarizabilities. National Institute of Standards and Technology. Retrieved from [Link]

  • Lide, D. R., Jr. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics, 33(5), 1514–1518.
  • Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. The Journal of Chemical Physics, 45(3), 855–858.
  • Teixeira-Dias, J. J. C., & Murrell, J. N. (1971). The theory of the polarisability of the propane molecule. Molecular Physics, 21(4), 625-629.
  • National Institute of Standards and Technology. (n.d.). Propane. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane. Retrieved from [Link]

  • Wikimedia Commons. (2008, July 31). File:Propane-dipole-moment-2D.png. Retrieved from [Link]

  • Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. AIP Publishing. Retrieved from [Link]

  • Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. AIP Publishing. Retrieved from [Link]

  • Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics. Retrieved from [Link]

  • Muenter, J. S., & Laurie, V. W. (1966). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

  • Wikipedia. (n.d.). Stark effect. Retrieved from [Link]

  • Muenter, J. S., & Laurie, V. W. (1963). Deuterium Isotope Effects on Molecular Dipole Moments. The Journal of Chemical Physics, 39(4), 1181-1182.
  • Lide, D. R., Jr. (1960). Microwave Spectrum of Propane. The Journal of Chemical Physics, 33(5), 1519-1522.
  • Lide, D. R., Jr., & Mann, D. E. (1958). Microwave Spectra of Molecules Exhibiting Internal Rotation. III. Propane. The Journal of Chemical Physics, 29(4), 914-920.
  • Hirota, E., & Morino, Y. (1965). Microwave Spectrum of Propane. Journal of the Physical Society of Japan, 20(8), 1453-1460.
  • Iijima, T., Tsuchiya, S., & Kimura, M. (1977). The Molecular Structure of Propane as Determined by Gas Electron Diffraction. Bulletin of the Chemical Society of Japan, 50(8), 2007-2010.
  • Lide, D. R., Jr. (1960). Structure of the Propane Molecule. The Journal of Chemical Physics, 33(5), 1519-1522.
  • Wikipedia. (n.d.). Stark spectroscopy. Retrieved from [Link]

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Fundamental Spectroscopic Data for Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the fundamental spectroscopic properties and synthesis of Propane-2,2-d2 , tailored for researchers and drug development professionals.

Technical Guide & Reference Standard

Executive Summary & Application Context

This compound (CAS: 1466-51-9) is a site-specific isotopologue of propane where the two methylene hydrogens at the C2 position are replaced by deuterium. In drug development, this specific deuteration pattern is critical for the "Deuterium Switch" strategy. The C2 position in isopropyl moieties is often a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes (e.g., hydroxylation to a tertiary alcohol).

Replacing C-H bonds with stronger C-D bonds at this metabolic soft spot can significantly reduce the rate of metabolism (Kinetic Isotope Effect,


), thereby increasing the drug's half-life (

) and bioavailability without altering its pharmacodynamics.

This guide provides the definitive spectroscopic fingerprints required to validate the synthesis and purity of this compound derivatives.

Molecular Structure & Symmetry

This compound retains the


 point group symmetry  of the parent propane molecule, assuming the methyl groups are in their equilibrium staggered conformation.
  • Formula:

    
    
    
  • Molecular Weight: 46.11 g/mol (vs. 44.10 for Propane-h8)

  • Symmetry Elements:

    • 
       axis (passing through C2 and bisecting the C1-C3 angle).
      
    • 
       plane (molecular plane, containing C1, C2, C3).
      
    • 
       plane (perpendicular to the molecular plane, bisecting the H-C-H angles of the methyls).
      
Rotational Constants (Microwave Spectroscopy)

The substitution of H with D at the central carbon significantly alters the moments of inertia, particularly


 and 

.
ParameterPropane-h8 (MHz)This compound (MHz)Structural Insight
A 29,207~25,000Rotation about the axis parallel to C1-C3.
B 8,446~7,800Rotation about the

symmetry axis.
C 5,948~5,600*Rotation perpendicular to the molecular plane.
Dipole Moment (

)
0.083 D0.084 DSlight increase due to electronic isotope effect.

Estimated values based on Lide, D. R. (1960) structural refinement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming site-specific deuteration. In this compound, the absence of the C2-H signal and the splitting of the methyl signals are diagnostic.

Proton NMR ( H)

The spectrum simplifies from a septet/doublet system (Propane-h8) to a single signal with complex coupling.

  • Chemical Shift:

    
     ppm (Methyl protons).
    
  • Multiplicity: Quintet (1:2:3:2:1 intensity ratio).

  • Coupling Mechanism: The 6 equivalent methyl protons couple to the 2 equivalent deuterium atoms (

    
    ) on C2.
    
  • Coupling Constant:

    
     Hz.
    
    • Derivation:

      
       in propane is 7.4 Hz. Using the gyromagnetic ratio 
      
      
      
      , the predicted
      
      
      Hz.
Carbon-13 NMR ( C)

The


C spectrum provides definitive proof of the 

core.
CarbonShift (

, ppm)
MultiplicityCoupling (

)
Assignment
C1/C3 (Methyl) 16.3 (approx)Broad Singlet / Triplet

Hz
Methyl carbons see D through 2 bonds.
C2 (Methylene) 15.9 (approx)Quintet

Hz
Central carbon directly bonded to two D.

Note: An isotope shift of


 to -0.5 ppm (upfield) is observed for C2 relative to Propane-h8.

Vibrational Spectroscopy (IR & Raman)

The vibrational spectrum is characterized by the "silencing" of CH2 modes and the appearance of CD2 modes at lower frequencies (shifted by factor


).
Key Diagnostic Bands
  • 
     Stretching:  A cluster of bands appears in the 2100–2200 cm⁻¹  region (symmetric and asymmetric CD2 stretches), distinct from the C-H stretches at 2900 cm⁻¹.
    
  • CH2 Rocking (748 cm⁻¹ in h8): This intense band in standard propane disappears in this compound.

  • CD2 Rocking: Appears at approximately 530–560 cm⁻¹ .

  • C-C Stretching: The symmetric C-C stretch (Raman active) shifts from 869 cm⁻¹ (h8) to lower frequency due to the increased mass of the central unit.

Mass Spectrometry (MS)

The fragmentation pattern distinguishes 2,2-d2 from random deuteration (e.g., 1,2-d2).

  • Molecular Ion (

    
    ):  m/z 46  (vs 44 for h8).
    
  • Base Peak: m/z 31 (

    
    ).
    
    • Mechanism:[1] Loss of a methyl group (

      
      , mass 15).
      
    • 
      .
      
    • Diagnostic: In Propane-h8, the base peak is m/z 29 (

      
      ). The shift from 29 to 31 confirms the ethyl fragment retains two deuteriums (
      
      
      
      ).
  • Absence of m/z 30: Significant presence of m/z 30 (

    
    ) would indicate scrambling or impure synthesis (e.g., 1-d1 or 1,2-d2).
    

Synthesis Protocol

To ensure high isotopic purity (>98% D) and regioselectivity, a chemical reduction approach is preferred over catalytic exchange (which causes scrambling).

Recommended Workflow: Reductive Dehalogenation

This protocol utilizes 2,2-Dichloropropane as the precursor, which fixes the position of the functionality.

Reagents:

  • 2,2-Dichloropropane (Commercially available or from Acetone +

    
    ).
    
  • Lithium Aluminum Deuteride (

    
    , >99 atom % D).
    
  • Solvent: Diglyme (High boiling point ether) or THF.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a cold trap (-78°C, dry ice/acetone).

  • Charging: Add

    
     (1.5 eq) suspended in dry Diglyme under 
    
    
    
    atmosphere.
  • Addition: Dropwise add 2,2-Dichloropropane to the suspension. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ). The reduced product, this compound (bp -42°C), will evolve as a gas.
    
  • Collection: The gas passes through the condenser (to return solvent) and condenses in the cold trap.

  • Purification: Distill the collected liquid at low temperature to remove traces of propene (by-product of elimination).

Synthesis & Analysis Workflow Diagram

G Acetone Acetone (CH3-CO-CH3) DCP 2,2-Dichloropropane (Intermediate) Acetone->DCP Chlorination (-POCl3) PCl5 PCl5 (Chlorinating Agent) PCl5->DCP PropaneD2 This compound (Target) DCP->PropaneD2 Reductive Dehalogenation (Diglyme, Reflux) LiAlD4 LiAlD4 (Deuteride Source) LiAlD4->PropaneD2 NMR NMR Analysis (Quintet @ 0.9 ppm) PropaneD2->NMR MS Mass Spec (Base Peak m/z 31) PropaneD2->MS

Caption: Synthesis pathway from Acetone to this compound via 2,2-Dichloropropane, validated by NMR and MS.

References

  • McMurry, H. L., Thornton, V., & Condon, F. E. (1949). Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics. Link

  • Lide, D. R. (1960). Microwave Spectrum, Structure, and Dipole Moment of Propane. The Journal of Chemical Physics. Link

  • Friedman, L., & Turkevich, J. (1952). The Mass Spectra of Some Deuterated Isopropyl Alcohols and Propanes. Journal of the American Chemical Society.[2][3][4] Link

  • Gayles, J. N., & King, W. T. (1965). Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. Spectrochimica Acta. Link

Sources

Methodological & Application

Application Note: Advanced Protocols for the Catalytic Deuteration of Propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective deuteration of light alkanes, specifically propane (


), is a critical capability in mechanistic kinetics, metabolic stability profiling, and the synthesis of stable isotope-labeled internal standards. Unlike liquid-phase substrates, propane requires specialized gas-phase handling and catalytic systems that balance C-H activation energy  against the thermodynamic drive for dehydrogenation  (propylene formation).

This guide details two distinct, field-validated protocols for synthesizing deuterated propane (


 and isotopologues):
  • Heterogeneous Single-Atom Alloy (SAA) Catalysis: A continuous-flow method using PtCu catalysts for high-stability, coke-resistant exchange.

  • Homogeneous Iridium Pincer Catalysis: A batch-mode method utilizing well-defined organometallic complexes for high selectivity at moderate temperatures.

Scientific Foundation & Catalyst Selection

The Challenge: Activation vs. Dehydrogenation

The primary challenge in deuterating propane is preventing the elimination of hydrogen to form propylene (


). Traditional Platinum (Pt) catalysts are highly active for C-H scission but suffer from rapid coking and high dehydrogenation selectivity at the temperatures required for activation (

C).
Solution 1: Single-Atom Alloys (SAAs)

Catalyst: Dilute Platinum in Copper (Pt/Cu). Mechanism: Isolated Pt atoms in a Cu lattice lower the barrier for C-H activation (dissociative adsorption) but lack the contiguous Pt ensembles required for C-C bond rupture (coking) or deep dehydrogenation. This allows for efficient H/D exchange at moderate temperatures (


C) with negligible propylene formation.
Solution 2: Homogeneous Iridium Pincer Complexes

Catalyst: (POCOP)Ir or (PCP)Ir pincer complexes. Mechanism: These complexes operate via an oxidative addition/reductive elimination cycle. The rigid pincer ligand stabilizes the Ir(III) hydride intermediates, preventing catalyst decomposition and allowing H/D exchange to proceed at temperatures as low as


C in a closed system.

Protocol A: Heterogeneous Continuous-Flow Deuteration (PtCu SAA)

Best For: Scalable production, high deuterium incorporation, continuous processing.

Materials & Equipment
  • Reactor: Quartz or Inconel fixed-bed tube reactor (ID: 10 mm).

  • Catalyst: Pt

    
    Cu single-atom alloy supported on SiO
    
    
    
    (Synthesized via Galvanic Replacement or Incipient Wetness).
  • Gases: Propane (99.99%), Deuterium (

    
    , 99.8% isotopic purity), Argon (carrier).
    
  • Analysis: Online Mass Spectrometer (Hiden or Pfeiffer) or GC-MS.

Experimental Setup Diagram

FlowSetup Propane Propane Source (MFC 1) Mixer Gas Mixing Chamber Propane->Mixer D2 Deuterium (D2) (MFC 2) D2->Mixer Ar Argon (Ar) (MFC 3) Ar->Mixer Reactor Fixed Bed Reactor (PtCu/SiO2 @ 300°C) Mixer->Reactor Feed Ratio 1:10:5 Trap Cold Trap (-78°C, Optional) Reactor->Trap BackPressure Back Pressure Regulator (1-5 bar) Trap->BackPressure GCMS GC-MS / RGA Analysis BackPressure->GCMS Sampling Collection Product Collection (LN2 Dewar) BackPressure->Collection Main Flow

Figure 1: Continuous flow setup for heterogeneous propane deuteration.

Step-by-Step Methodology
  • Catalyst Activation:

    • Load 200 mg of Pt

      
      Cu/SiO
      
      
      
      into the reactor.
    • Purge with Ar (50 mL/min) for 30 min.

    • Reduce in situ with 10%

      
      /Ar at 350°C for 2 hours.
      
    • Switch to pure

      
       flow at 300°C for 1 hour to deuterate the catalyst surface.
      
  • Reaction Phase:

    • Set reactor temperature to 300°C .

    • Introduce gas mix: Propane (2 mL/min),

      
       (20 mL/min), Ar (10 mL/min).
      
    • Note: High D2 excess drives the equilibrium toward highly deuterated species.

  • Collection:

    • Pass the effluent through a cold trap (dry ice/acetone) to remove trace water/impurities if necessary.

    • Condense the deuterated propane product in a collection vessel submerged in liquid nitrogen (LN2). Caution: Do not condense

      
       or Ar; ensure system is sealed and purged.
      
  • Validation:

    • Sample the gas stream via GC-MS.[1][2][3] Monitor m/z 44 (Propane-d0) through m/z 52 (Propane-d8).

Protocol B: Homogeneous Batch Deuteration (Ir-Pincer)

Best For: Mechanistic studies, high-purity small batches, mild conditions.

Materials & Equipment
  • Reactor: High-pressure J-Young NMR tube or 50 mL Parr Hastelloy Reactor.

  • Catalyst:

    
     (2-5 mol% loading).
    
  • Solvent: Cyclohexane-d12 (inert medium) or neat Propane (if using Parr reactor).

  • Reagent: Deuterium gas (

    
    , 20-50 bar).
    
Mechanistic Pathway[4]

IrMechanism Ir_Rest Ir(III)-H2 Resting State Ir_Active Ir(I) Active Species Ir_Rest->Ir_Active - H2/D2 OxAdd Oxidative Addn of Propane Ir_Active->OxAdd + C3H8 Ir_Propyl Ir(III)-Propyl-H Intermediate OxAdd->Ir_Propyl HD_Exchange H/D Exchange (Sigma-CAM) Ir_Propyl->HD_Exchange + D2 RedElim Reductive Elim of C3Dx HD_Exchange->RedElim RedElim->Ir_Rest - C3Dx

Figure 2: Catalytic cycle for Ir-pincer mediated alkane deuteration.

Step-by-Step Methodology
  • Preparation (Glovebox):

    • In a N2-filled glovebox, dissolve

      
       (10 mg) in 0.5 mL of Cyclohexane-d12 (if using NMR tube).
      
    • Transfer to a high-pressure J-Young NMR tube.

  • Gas Loading:

    • Connect the tube to a high-vacuum line. Freeze the solution with LN2.

    • Evacuate the headspace.

    • Condense Propane (~2-3 eq relative to solvent capacity) into the tube.

    • Add

      
       gas (approx 5-10 bar equivalent at room temp).
      
  • Reaction:

    • Heat the sealed vessel to 150°C in an oil bath.

    • Reaction time: 12 - 24 hours.

    • Note: The solution will remain homogeneous. Precipitates indicate catalyst decomposition.

  • Workup:

    • Cool to room temperature.

    • Analyze directly via

      
      H and 
      
      
      
      H NMR to quantify deuterium incorporation at the methyl vs. methylene positions.

Analytical Quantification & Data Interpretation

Accurate quantification of the isotopologue distribution (


 to 

) is required.[4]
GC-MS Parameters
  • Column: Porous Layer Open Tubular (PLOT) Q column (e.g., Agilent HP-PLOT Q).

  • Oven Program: 40°C (hold 2 min)

    
     200°C @ 20°C/min.
    
  • MS Source: Electron Impact (EI), 70 eV.

Isotopologue Calculation

Propane (


) has a molecular ion at m/z 44. Deuteration shifts this mass by +1 for each D atom.
IsotopologueMass (m/z)Retention Time Shift
C3H8 (d0) 44Reference
C3H7D (d1) 45Slight decrease (inverse isotope effect)
C3H4D4 (d4) 48~0.1 min earlier
C3D8 (d8) 52Distinctly earlier

Note: You must correct for the natural abundance of


 (1.1%) when calculating d-enrichment percentages.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Deuterium Incorporation Low D2 partial pressure or mass transfer limit.Increase D2:Propane ratio to >10:1. Ensure turbulent flow (Method A) or vigorous stirring (Method B).
Propylene Formation (Method A) Temperature too high; Catalyst "ensembles" too large.Reduce Temp to <300°C. Ensure Pt is atomically dispersed (verify with CO-DRIFTS).
Catalyst Death (Method B) Oxygen leakage or thermal decomposition.rigorous O2 exclusion. Lower temp to 125°C and extend time.
Coking (Black Catalyst) Deep dehydrogenation.Increase H2/D2 partial pressure during reaction to "clean" the surface.

References

  • Single-Atom Alloy Catalysis

    • Title: "PtCu Single-Atom Alloys as Coke-Resistant Catalysts for Efficient C-H Activ
    • Source: U.S. Department of Energy (OSTI)
    • URL:[Link]

  • Iridium Pincer Protocols

    • Title: "Carbon-Hydrogen Bond Activ
    • Source: Rutgers University / Chemical Reviews
    • URL:[Link]

  • H/D Exchange Mechanisms

    • Title: "Heterogeneous Catalysis: Deuterium Exchange Reactions of Hydrogen and Methane"
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Propane Dehydrogenation Context

    • Title: "Propane Dehydrogenation on Single-Site [PtZn4] Intermetallic C
    • Source: National Science Found
    • URL:[Link]

  • Analytical Methods

    • Title: "Quantitative determination of n-propane... by headspace GC-MS"
    • Source: N
    • URL:[Link]

Sources

Application Note: High-Fidelity Kinetic Branching Analysis Using Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In combustion kinetic modeling, the oxidation of propane (


) serves as a critical archetype for all higher-order alkane mechanisms. However, a persistent source of uncertainty in predictive models (e.g., AramcoMech, USC Mech) is the branching ratio between the two initial H-atom abstraction channels:
  • Abstraction from the primary carbon (forming

    
    -propyl radical).
    
  • Abstraction from the secondary carbon (forming

    
    -propyl radical).
    

These two radicals follow vastly different decomposition pathways, significantly altering ignition delay times and flame speeds. Propane-2,2-d2 (


)  provides a deterministic method to experimentally resolve this branching ratio. By exploiting the Primary Kinetic Isotope Effect (KIE), the secondary abstraction channel is kinetically inhibited, allowing researchers to isolate and measure the rate of the primary channel with high precision.

This guide details the experimental protocols for utilizing this compound in shock tube and rapid compression machine (RCM) studies to validate site-specific rate constants.

Scientific Foundation: The Deuterium Switch

The Mechanistic Challenge

Combustion of propane is initiated by H-abstraction by radicals (


).


This proceeds via two competing channels:
  • Channel 1 (Primary): Removal of a primary H (bond strength

    
     101 kcal/mol) 
    
    
    
    
    
    .
  • Channel 2 (Secondary): Removal of a secondary H (bond strength

    
     98.5 kcal/mol) 
    
    
    
    
    
    .

In standard propane (


), Channel 2 is energetically favored but statistically disfavored (2 secondary H vs. 6 primary H). Disentangling these rates experimentally is difficult without isotopic labeling.
The Kinetic Isotope Effect (KIE)

Replacing the secondary hydrogens with deuterium (


) introduces a Primary KIE. The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, increasing the activation energy for abstraction at the secondary site.
  • Result: The rate coefficient for secondary abstraction,

    
    , is significantly reduced (
    
    
    
    depending on T).
  • Utility: The total measured rate constant for this compound (

    
    ) becomes dominated by the primary abstraction channel.
    
Reaction Pathway Visualization

Propane_Oxidation Reactant This compound (CH3-CD2-CH3) + OH TS_Prim TS: Primary Abstraction (Terminal -CH3) Reactant->TS_Prim Dominant Path TS_Sec TS: Secondary Abstraction (Central -CD2) Reactant->TS_Sec Minor Path Prod_Prim n-Propyl Radical (•CH2-CD2-CH3) TS_Prim->Prod_Prim Prod_Sec i-Propyl Radical (CH3-•CD-CH3) TS_Sec->Prod_Sec Inhibited Kinetically Inhibited (High Ea due to C-D) TS_Sec->Inhibited

Figure 1: Reaction pathway showing the kinetic inhibition of the secondary channel in this compound oxidation.

Experimental Protocol: High-Temperature Shock Tube Study

Materials & Preparation
  • Fuel: this compound (Isotopic enrichment

    
     atom D).
    
  • Oxidant precursor: Tert-butyl hydroperoxide (TBHP) or

    
     (fast source of OH radicals upon shock heating).
    
  • Diluent: Ultra-high purity Argon (99.999%).

Critical Step: Manometric Mixing Do not rely on flow controllers for isotopic studies. Use partial pressures (


) in a stainless steel mixing tank.
  • Evacuate tank to

    
     Torr.
    
  • Introduce this compound to calculated

    
    .
    
  • Introduce Precursor to

    
    .
    
  • Fill balance with Argon to

    
    .
    
  • Allow 12 hours for diffusional mixing or use a magnetic stirrer.

Experimental Workflow (Shock Tube)

ShockTube_Protocol Start Start: Mixture Preparation Shock Shock Tube Loading (Driver: He/N2, Driven: Test Gas) Start->Shock Fire Diaphragm Burst (Shock Wave Generation) Shock->Fire Conditions Reflected Shock Conditions (T: 800-1400K, P: 1-10 atm) Fire->Conditions Diagnostics Laser Absorption Spectroscopy (Monitor OH @ 306.7 nm) Conditions->Diagnostics Data Data: OH Concentration Decay Diagnostics->Data

Figure 2: Operational workflow for high-temperature kinetic measurements.

Diagnostic Configuration

To measure the rate constant


, monitor the decay of the radical species (e.g., OH) under pseudo-first-order conditions.
  • Fuel Excess:

    
     (Ratio 
    
    
    
    ).
  • Wavelength: 306.7 nm (OH

    
     transition).
    
  • Beer-Lambert Law:

    
    .
    

Data Analysis & Interpretation

Deriving the Primary Rate Constant

In the pseudo-first-order regime, the decay of OH is given by:



Where 

.

For this compound, the total rate constant is the sum of abstraction from the 6 primary H-atoms and the 2 secondary D-atoms:



The Simplification: Due to the KIE,


. In many high-T analyses, 

is approximated as negligible or modeled using a tunneling correction factor (

).

This allows the direct extraction of the per-site primary rate constant :



Calculating the Branching Ratio

To find the branching ratio (


) for standard propane, combine the d2-results with standard propane (

) experiments.
  • Measure

    
     (Standard Propane).
    
  • Measure

    
     (this compound).
    
  • Calculate Secondary Rate:

    
    
    (Note: This assumes secondary KIE is infinite, a first-order approximation. For higher precision, apply a theoretical KIE factor).
    
Reference Data: Bond Dissociation Energies (BDE)
Bond TypeSpeciesBDE (kcal/mol)Relative Reactivity (OH @ 298K)
Primary C-H

101.11.0 (Ref)
Secondary C-H

98.6~2.5x faster
Secondary C-D

100.2*Suppressed

*Effective BDE increase due to ZPE difference.

References

  • Chemical Kinetic Reaction Mechanism for the Combustion of Propane NASA Technical Reports Server. [Link]

  • Rate Constants for the Reactions of Hydroxyl Radicals with Propane Journal of the Chemical Society, Faraday Transactions. [Link]

  • Studies of Site Selective Hydrogen Atom Abstractions (Cl + Propane) National Institutes of Health (PubMed). [Link]

  • Kinetic Isotope Effect (General Theory) ChemEurope. [Link]

Measuring kinetic isotope effects using propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Determination of Kinetic Isotope Effects in C-H Activation using Propane-2,2-d2


 (CAS: 19047-60-0)

Executive Summary

This application note details the protocol for determining the primary Kinetic Isotope Effect (KIE) at the methylene (C2) position of propane. Understanding C-H activation at secondary carbons is critical for mapping the metabolic stability of drug pharmacophores and elucidating the mechanisms of metal-oxo catalysts (e.g., Cytochrome P450).

Using Propane-2,2-d


  in an intermolecular competition experiment allows for the cancellation of systematic errors inherent in absolute rate measurements (e.g., temperature fluctuations, catalyst poisoning). This guide provides a self-validating workflow using GC-MS quantification, specifically addressing the correction for natural isotopic abundance (

C) which is often the largest source of error in low-conversion experiments.

Theoretical Foundation

The Mechanistic Probe

Propane-2,2-d


 serves as a specific probe for secondary C-H bond activation .
  • Substrate A: Propane-h

    
     (CH
    
    
    
    -CH
    
    
    -CH
    
    
    )
  • Substrate B: Propane-2,2-d

    
     (CH
    
    
    
    -CD
    
    
    -CH
    
    
    )

In an oxidative transformation (e.g., hydroxylation to 2-propanol), the rate-determining step (RDS) often involves hydrogen atom transfer (HAT). The primary Deuterium KIE (


) reflects the difference in zero-point vibrational energy (ZPE) between the C-H and C-D bonds in the ground state versus the transition state.
Intermolecular Competition Method

Unlike absolute rate measurements where


 and 

are measured in separate vessels, this protocol uses a 1:1 internal competition . Both isotopologues compete for the active catalyst in the same solution.


Where:

  • 
     is the ratio of non-deuterated to deuterated products formed.
    
  • 
     is the initial ratio of substrates (normalized to 1.00 via standard curves).
    

Key Advantage: This method is insensitive to catalyst concentration errors and time-point inaccuracies, as both substrates experience the exact same reaction environment.[1]

Experimental Protocol

Materials & Equipment
  • Reagents: Propane (99.9%), Propane-2,2-d

    
     (98%+ D), Oxidant (e.g., mCPBA or P450 biomimetic), Solvent (Acetonitrile or Dichloromethane).
    
  • Instrumentation: Gas Chromatography - Mass Spectrometry (GC-MS) with Single Ion Monitoring (SIM) capability.

  • Reactor: Pressure-rated glass vial with mininert valves (gas-tight).

Workflow Diagram

KIE_Workflow Substrates Substrate Prep (1:1 Mix H8:d2) Reaction Reaction Initiation (Oxidant Addition) Substrates->Reaction T=0 Quench Quench & Extraction (<10% Conversion) Reaction->Quench T=End GCMS GC-MS Analysis (SIM Mode) Quench->GCMS Data Data Processing (13C Correction) GCMS->Data Data->Substrates Calibration Check

Figure 1: Experimental workflow for intermolecular KIE determination. The dashed line indicates the requirement to validate the initial substrate ratio.

Step-by-Step Methodology

Step 1: Gas Mixture Preparation (The "Standard")

  • Evacuate a 1 L gas sampling bulb.

  • Introduce Propane-h

    
     to a pressure of 300 Torr.
    
  • Introduce Propane-2,2-d

    
     to bring total pressure to 600 Torr.
    
  • Allow to equilibrate for 1 hour.

  • Validation: Inject 50

    
    L of this headspace into the GC-MS. Verify the peak area ratio is approximately 1:1. Note exact ratio for calculations.
    

Step 2: Reaction Initiation

  • Dissolve the catalyst/oxidant in the solvent in a headspace vial.

  • Purge the vial headspace with the 1:1 Propane gas mixture.

  • Incubate at the controlled temperature (e.g., 25°C).

  • Critical Control: The reaction must be stopped at low conversion (<10%) . High conversion alters the substrate ratio (enriching the slower d2 species), skewing the KIE.

Step 3: Sampling & Quenching

  • Quench the reaction (e.g., addition of triphenylphosphine to reduce excess peroxide).

  • For liquid products (e.g., 2-propanol), inject the liquid phase directly.

Analytical Method (GC-MS)

To measure the KIE, we quantify the ratio of the products: 2-Propanol-h


  vs. 2-Propanol-d

.
  • Mechanism Note: When Propane-2,2-d

    
     (CH
    
    
    
    -CD
    
    
    -CH
    
    
    ) is oxidized at the C2 position, one Deuterium is removed (abstracted). The resulting radical is CH
    
    
    -CD-CH
    
    
    . The final product (2-Propanol) retains one Deuterium atom.
MS Parameters (SIM Mode)

Electron Ionization (EI) at 70 eV causes fragmentation. We must select ions that retain the C2 position.

AnalytePrecursorProduct StructurePrimary Quant Ion (m/z)Description
Product H Propane-h

(CH

)

CH-OH
45 [CH

-CH-OH]

Product D Propane-2,2-d

(CH

)

CD-OH
46 [CH

-CD-OH]

Note: The molecular ion for 2-propanol (60) is often weak. The base peak (45 for h8) formed by loss of a methyl group is preferred.

The C Correction (Essential for Accuracy)

The signal at


 46 is not pure Product D. It contains the 

C isotope contribution from Product H.
  • Product H (m/z 45) has a natural isotope peak at m/z 46.

  • Magnitude: Approx 2.2% of the m/z 45 signal (based on 2 carbons in the fragment).

Correction Formula:



  • 
    : Empirically determined ratio of (46/45) injected with pure non-deuterated 2-propanol standard.
    

Data Analysis & Interpretation

Calculation


  • 
    : The initial molar ratio of [Propane-2,2-d
    
    
    
    ] / [Propane-h
    
    
    ] in the gas mix.
Interpreting the Magnitude
KIE Value (

)
InterpretationMechanistic Insight
1.0 - 1.1 Secondary / No EffectC-H bond is not broken in RDS (or steric nature).
2.0 - 4.0 Normal PrimaryC-H bond breaking is partially rate-limiting.
> 7.0 Tunneling RegimeH-atom tunneling is significant (common in Lipoxygenase or Soybean LOX).

Self-Validation Check: If you observe a KIE of ~1.0 for the primary products (1-propanol), but a KIE of ~4.0 for the secondary products (2-propanol), your system is valid. The C1 positions are identical in both substrates (CH


 vs CH

), so they act as an internal standard.

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[1] Link

  • Groves, J. T. (2006). High-valent iron in chemical and biological oxidations. Journal of Inorganic Biochemistry. Link

  • EMD Millipore. (2023). Synthesis of Deuterated Isotopologues. Sigma-Aldrich Technical Library. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 7: Kinetic Isotope Effects). Link

Sources

Application Notes and Protocols: Propane-2,2-d2 in Molecular Beam Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of propane-2,2-d2 (CH₃CD₂CH₃), a site-specifically deuterated isotopologue of propane, in molecular beam experiments. The selective replacement of hydrogen with deuterium at the methylene (-CH₂-) position offers a powerful tool for elucidating the intricate details of gas-phase reaction dynamics and gas-surface interactions. This document details the rationale for using this compound, outlines its synthesis and characterization, presents protocols for its use in molecular beam setups, and discusses its application in landmark experiments, including crossed molecular beam reactive scattering and surface dynamics studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to gain deeper mechanistic insights.

Introduction: The Scientific Case for this compound

In the study of chemical dynamics, the ultimate goal is to understand how chemical bonds break and form on a molecule-by-molecule basis. Molecular beam techniques, which allow for the study of single-collision events under vacuum, are paramount to achieving this goal.[1][2] The use of isotopically labeled molecules within these experiments provides an unparalleled level of detail, acting as a "magnifying glass" on specific atomic sites within a reacting molecule.

This compound is of particular interest because it allows for the direct and unambiguous differentiation between the primary hydrogen atoms on the two methyl (-CH₃) groups and the secondary hydrogen atoms on the central methylene group. By replacing the two secondary hydrogens with deuterium, we create a molecule with distinct reactive sites that can be tracked throughout a chemical encounter. This enables researchers to answer fundamental questions such as:

  • Site Specificity in Reactions: In a reaction involving hydrogen abstraction, does the incoming reactant preferentially attack the primary C-H bonds or the secondary C-D bonds?

  • Kinetic Isotope Effect (KIE): How does the mass difference between H and D affect the reaction rate and mechanism? The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and generally harder to break. Quantifying this effect provides critical benchmarks for theoretical models of reaction potential energy surfaces.[3]

  • Product Branching Ratios: When a reaction can proceed via multiple pathways, isotopic labeling allows for the precise determination of the product distribution, revealing the underlying dynamics of bond activation.[4]

  • Energy Disposal: How is the energy released in a reaction partitioned among the translational, vibrational, and rotational states of the products? Comparing the energy disposal in products containing H versus D provides insight into the exit channel of the potential energy surface.

This guide will explore the practical aspects of utilizing this compound to address these questions in a laboratory setting.

Synthesis and Characterization of this compound

The successful application of this compound hinges on its synthesis with high isotopic purity. Several synthetic routes are plausible, with the choice often depending on the available starting materials and equipment. A common conceptual approach involves the reduction of a carbonyl group at the C2 position of a deuterated precursor.

Synthetic Protocol: Reduction of Acetone-d6

A reliable method to produce this compound is via the reduction of propan-2-ol-1,1,1,3,3,3-d6, which is itself generated from the reduction of acetone-d6. The final step is the conversion of the hydroxyl group to a hydrogen atom. A more direct, albeit classic, method is the Clemmensen reduction of acetone-d6.

Protocol: Clemmensen Reduction of Acetone-d6

  • Prepare Zinc Amalgam (Zn-Hg): In a fume hood, add mossy zinc (20 g) to a 2% aqueous solution of mercury(II) chloride (200 mL). Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with distilled water (3 x 50 mL).

  • Set up Reaction: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place the prepared zinc amalgam in the flask.

  • Add Reagents: Add concentrated hydrochloric acid (40 mL) to the flask. Through the dropping funnel, add a solution of acetone-d6 (5 g, >99% D) dissolved in water (25 mL) dropwise to the stirred mixture.

  • Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be required to maintain a vigorous reaction.

  • Product Collection: The gaseous product, this compound, will exit through the top of the reflux condenser. Pass the gas through a series of traps: first, a cold trap (ice bath) to condense any unreacted acetone or water, followed by a drying tube containing a suitable desiccant (e.g., CaCl₂), and finally, collect the purified gas in a gas sampling bulb or by condensation in a liquid nitrogen trap.

  • Purification: For high-purity requirements, the collected gas can be further purified by fractional distillation at low temperature to remove any potential alkane byproducts.[5][6]

Characterization

Confirming the identity and isotopic purity of the synthesized this compound is critical.

  • Mass Spectrometry (MS): Electron impact MS will show a molecular ion peak (M⁺) at m/z = 46, confirming the incorporation of two deuterium atoms (Propane C₃H₈ has M⁺ at m/z = 44). The fragmentation pattern should also be consistent with the structure.

  • Infrared (IR) Spectroscopy: The most direct evidence comes from IR spectroscopy. The C-D stretching vibrations appear at a significantly lower frequency (ca. 2100-2200 cm⁻¹) compared to C-H stretches (ca. 2850-3000 cm⁻¹).[7] The spectrum of this compound will show a distinct absence or significant reduction of the CH₂ bending modes and the appearance of CD₂ vibrational modes.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a simplified spectrum compared to propane, with a single peak for the six equivalent methyl protons, while the signal for the methylene protons at the 2-position will be absent. ²H (Deuterium) NMR will show a signal corresponding to the deuterons at the 2-position.

Generating a this compound Molecular Beam

To perform scattering experiments, a well-controlled molecular beam of this compound must be generated. This is typically achieved through supersonic expansion.[2][9]

Protocol: Supersonic Beam Generation

  • Gas Mixture Preparation: Prepare a dilute mixture of this compound (typically 1-5%) in a light carrier gas such as helium or neon. The use of a carrier gas is crucial for achieving high translational energies and narrow velocity distributions.

  • Stagnation Pressure: Pressurize the gas mixture behind a pulsed or continuous nozzle to a high stagnation pressure (e.g., 1-10 bar).

  • Supersonic Expansion: Allow the gas mixture to expand through a small orifice (typically 10-100 µm in diameter) into a vacuum chamber. This expansion converts the random thermal motion of the gas into directed, forward velocity.

  • Skimming: A conical skimmer is placed downstream of the nozzle to select the central, coldest, and most collimated portion of the gas expansion, forming the molecular beam.

  • Differential Pumping: The beam then passes through several differentially pumped vacuum stages to reduce the background gas pressure, ensuring that the beam molecules travel without collisions until they reach the interaction region.[10]

Beam Characterization

Before any scattering experiment, the molecular beam itself must be characterized. A rotatable detector, typically a mass spectrometer, is used.

  • Time-of-Flight (TOF) Analysis: The velocity distribution of the beam is measured by chopping the beam into small packets with a high-speed rotating disk and measuring their arrival time at the detector. This TOF distribution yields the peak velocity (v₀) and the speed ratio (S = v₀/Δv), which is a measure of the velocity spread.

  • Angular Distribution: The angular divergence of the beam is measured by scanning the detector across the beam profile.

ParameterTypical ValueSignificance
Seed Gas This compoundThe molecule of interest.
Carrier Gas He, Ne, ArControls the final beam velocity (lighter gas = faster beam).
Seeding Ratio 1-5%Prevents cluster formation and ensures efficient cooling.
Stagnation Pressure 1 - 10 barHigher pressure leads to more effective cooling and higher intensity.
Nozzle Temperature 300 - 600 KCan be varied to adjust the internal (vibrational/rotational) state of the molecules.
Peak Velocity (v₀) 800 - 2000 m/sDetermined by the carrier gas and nozzle temperature.
Speed Ratio (S) 10 - 40A higher speed ratio indicates a more monoenergetic beam.

Table 1: Typical parameters for a supersonic molecular beam of seeded this compound.

Applications in Crossed Molecular Beam Experiments

The "workhorse" experiment for studying bimolecular reaction dynamics is the crossed molecular beam apparatus.[1][2] Here, two well-collimated molecular beams are intersected at a fixed angle (typically 90°) in a high-vacuum chamber.

G cluster_2 Main Scattering Chamber PropaneBeam This compound Supersonic Source Collision Collision Point PropaneBeam->Collision Beam 1 AtomBeam Atomic Reactant Source (e.g., O(3P) from discharge) AtomBeam->Collision Beam 2 Detector Rotatable Mass Spectrometer Detector Collision->Detector Scattered Products Collision->Detector

Caption: A schematic of a crossed molecular beam experimental setup.

Case Study: The Reaction of O(³P) with this compound

The reaction of ground-state oxygen atoms, O(³P), with alkanes is of fundamental importance in combustion and atmospheric chemistry.[11] Using this compound allows for a direct investigation of the competition between abstraction of a primary hydrogen and a secondary deuterium.

Reaction Channels:

  • H-atom abstraction: O(³P) + CH₃CD₂CH₃ → OD + CH₂CD₂CH₃ (n-propyl-d2 radical)

  • D-atom abstraction: O(³P) + CH₃CD₂CH₃ → OH + CH₃CDCH₃ (isopropyl-d2 radical)

Experimental Protocol:

  • Generate Beams: Produce a supersonic beam of this compound seeded in He as described in Section 3. Generate a second beam of O(³P) atoms, typically by a high-voltage discharge in a dilute O₂/Ar mixture.

  • Cross the Beams: Intersect the two beams at 90° in the main scattering chamber.

  • Detect Products: Set the rotatable mass spectrometer to detect the products. To distinguish the two channels, one would detect the radicals at m/z = 44 (C₃H₆D) for channel 1 and m/z = 45 (C₃H₅D₂) for channel 2. However, due to fragmentation in the ionizer, it is often more reliable to detect the OH (m/z=17) and OD (m/z=18) co-products.

  • Measure Distributions: At each laboratory angle (Θ), measure the time-of-flight (TOF) distribution of the chosen product mass.

  • Data Analysis: The collected laboratory-frame data (TOF and angular distributions) are transformed into the center-of-mass frame to yield the product translational energy and angular distributions, P(E_T') and T(θ). This transformation provides direct insight into the reaction dynamics.

Interpreting the Results:

  • Branching Ratio: The relative integrated signals of the OH and OD products provide the branching ratio for the two abstraction channels. This directly quantifies the kinetic isotope effect under single-collision conditions.

  • Angular Distribution T(θ): If the products are scattered isotropically (uniformly in all directions), it suggests the reaction proceeds through a long-lived intermediate complex. If the products are scattered preferentially in the forward or backward direction relative to the reactant beams, it indicates a direct, "rebound" or "stripping" mechanism.

  • Translational Energy Distribution P(E_T'): This reveals how the available energy (collision energy + reaction exoergicity) is partitioned. A high fraction of energy in translation suggests a repulsive energy release on the potential energy surface.

Applications in Molecular Beam Surface Scattering

Molecular beam surface scattering is used to probe the dynamics of gas-surface interactions at a fundamental level. A monoenergetic beam of this compound is directed at a well-characterized single-crystal surface in an ultra-high vacuum (UHV) chamber.

G BeamSource This compound Supersonic Source Chopper Chopper Wheel BeamSource->Chopper Incident Beam Surface Single Crystal Surface (in UHV) Chopper->Surface Detector Rotatable Mass Spectrometer Detector Surface->Detector Scattered Molecules (Inelastically/Reactively) Surface->Detector Desorbed Products

Caption: Workflow for a molecular beam surface scattering experiment.

By analyzing the angular and velocity distributions of the scattered molecules, one can study:

  • Energy Transfer: How efficiently is translational energy transferred to surface phonons (heating the solid) or to the internal rotational and vibrational modes of the scattered this compound molecule?

  • Sticking Probability: What is the probability that a molecule will adsorb to the surface upon collision? This can be measured as a function of incident kinetic energy and surface temperature.

  • Dissociative Chemisorption: On a catalytic surface (e.g., Pt, Ni), propane can dissociate. Using this compound allows for the determination of whether C-H or C-D bond activation is the initial step in the catalytic cycle. For example, by heating the surface after exposure to the beam and detecting the desorbed products (e.g., H₂, HD, D₂), one can determine the relative probabilities of C-H versus C-D bond scission.

Conclusion

This compound is a highly specific and powerful probe for studying the dynamics of chemical reactions. Its strategic isotopic labeling allows researchers to isolate and investigate the reactivity of secondary C-H bonds, providing unambiguous data on reaction mechanisms, kinetic isotope effects, and energy disposal pathways. When combined with the precision of molecular beam techniques, it enables the most detailed, molecule-by-molecule interrogation of chemical transformations in both the gas phase and at the gas-surface interface. The protocols and applications described herein provide a framework for leveraging this valuable molecule to push the frontiers of our understanding of chemical dynamics.

References

  • Lee, Y. T. (1987). Molecular Beam Studies of Elementary Chemical Processes. Science, 236(4803), 793–798. [Link]

  • Herschbach, D. R. (1987). Molecular Beams in Chemistry: A Subjective Account. Angewandte Chemie International Edition in English, 26(12), 1221-1243. [Link]

  • Kaiser, R. I. (2002). Crossed Molecular Beam Experiments to Elucidate the Reaction Dynamics of Bimolecular Reactions Relevant to the Chemistry of Planetary Atmospheres and the Interstellar Medium. Chemical Reviews, 102(5), 1309-1358. [Link]

  • Brouard, M., et al. (2003). The O(3P) + H2, D2, and HD reactions: reduced dimensionality quantum and quasiclassical isotope effects. The Journal of Chemical Physics, 118(3), 1162-1170. [Link]

  • Cappelletti, D., et al. (2020). Molecular Beam Scattering Experiments as a Sensitive Probe of the Interaction in Bromine–Noble Gas Complexes. Frontiers in Chemistry, 8, 584. [Link]

  • Jana, B., et al. (2018). Molecular dynamics simulations of propane in slit shaped silica nano-pores: direct comparison with quasielastic neutron scattering experiments. Physical Chemistry Chemical Physics, 20(2), 1133-1141. [Link]

  • McMurry, H. L., & Thornton, V. (1952). Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics, 17(10), 918-922. [Link]

  • Casavecchia, P., et al. (2014). Dynamics of the O(3P) + C2H2 reaction from crossed molecular beam experiments with soft electron ionization detection. Physical Chemistry Chemical Physics, 16(30), 15834-15844. [Link]

  • Lahankar, S. A., et al. (2013). Product-state-resolved dynamics of the elementary reaction of atomic oxygen with molecular hydrogen, O(³P) + D₂ → OD(X²Π) + D. Nature Chemistry, 5(4), 315-319. [Link]

  • LibreTexts. (2021). Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

  • Balucani, N., et al. (2003). A crossed beam and ab initio study of the C2(X1Σg+/a3Πu)+ C2H2(X1Σg+) reactions. Chemical Physics Letters, 382(1-2), 112-119. [Link]

  • Brainly.in. (2017). how will you convert acetone into propane. [Link]

  • Filo. (2023). Acetone is converted into propane by. [Link]

  • YouTube. (2023). Clemmenson Reduction | Acetone to Propane. [Link]

  • LibreTexts. (2023). Catalytic Deuteration. Chemistry LibreTexts. [Link]

  • Minton, T. K., & Nathanson, G. M. (2001). Probing the microscopic dynamics of gas-liquid scattering. Chemical Reviews, 101(3), 649-692. [Link]

  • Zhang, J., et al. (2022). Dissection of the Multichannel Reaction O(3P) + C2H2: Differential Cross-Sections and Product Energy Distributions. Molecules, 27(3), 708. [Link]

  • Wikipedia. (n.d.). Crossed molecular beam. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Reactive Collisions Can be Studied Using Crossed Molecular Beam Machines. [Link]

  • Minton, T. K., et al. (2012). Evaporation and Molecular Beam Scattering from a Flat Liquid Jet. The Journal of Physical Chemistry A, 116(25), 6549-6557. [Link]

  • Taylor & Francis Online. (n.d.). Crossed molecular beam – Knowledge and References. Retrieved February 9, 2026, from [Link]

  • Arxiv.org. (2025). Effects of Surface Corrugation on Gas-Surface Scattering and Macroscopic Flows. [Link]

  • CSIC. (2021). Classical dynamics of gas-surface scattering: fundamentals and applications. [Link]

  • ResearchGate. (n.d.). Molecular Beam Scattering Experiments on Noble Gas - Propylene Oxide: Total Integral Cross Sections and Potential Energy Surfaces of He - and Ne - C 3 H 6 O. Retrieved February 9, 2026, from [Link]

Sources

Application Note: Propane-2,2-d2 as a Specialized Solvent for Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the niche but critical applications of propane-2,2-d2 (CH₃CD₂CH₃) as a solvent for low-temperature NMR spectroscopy. As a gas at standard temperature and pressure, its use is unconventional and requires specialized sample preparation techniques. However, its extremely low melting point, simple spectral signature, and chemical inertness make it an invaluable tool for studying thermally sensitive molecules, reactive intermediates, and systems with poor solubility in traditional low-temperature solvents. This document details the unique advantages of this compound, its key application areas, detailed protocols for sample preparation via condensation, and best practices for low-temperature NMR data acquisition and safety.

Introduction: The Need for Specialized Low-Temperature NMR Solvents

In NMR spectroscopy, deuterated solvents are essential for minimizing solvent proton signals that would otherwise overwhelm the analyte's spectrum.[1] While common solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for room temperature studies, research into reaction mechanisms, conformational analysis, and the characterization of unstable species often necessitates experiments at sub-ambient temperatures.[2][3]

Low-temperature NMR is a powerful technique for several reasons:

  • Slowing Dynamic Processes: It can slow down chemical exchange or conformational changes, allowing for the resolution of distinct signals from rapidly interconverting species.[3][4]

  • Trapping Reactive Intermediates: It enables the stabilization and characterization of short-lived intermediates that are unobservable at higher temperatures.[2]

  • Improving Solubility: For certain analytes, solubility is enhanced at lower temperatures in specific solvents.

  • Enhancing Sensitivity: In many cases, signal-to-noise ratios can be improved at lower temperatures due to favorable changes in the Boltzmann distribution of nuclear spins.[2]

However, the choice of solvent becomes critical, as many standard deuterated solvents freeze at temperatures well above the range needed for these studies. This creates a demand for solvents with very low melting points. This compound, a gas at room temperature, liquefies below -42.1°C and does not freeze until -188°C, opening a wide experimental window for extreme low-temperature investigations.

Unique Advantages and Applications of Liquid this compound

The primary challenge of using this compound—its gaseous state at STP—is also the source of its unique advantages once liquefied.

Key Advantages:

  • Extremely Wide Liquid Range: With a melting point of -188°C, it remains liquid over a vast low-temperature range, surpassing common low-temperature solvents like dichloromethane-d₂ (MP -95°C) or methanol-d₄ (MP -98°C).[5]

  • Chemical Inertness: As a saturated alkane, propane is highly non-polar and unreactive, making it an ideal medium for studying highly reactive organometallic complexes or cationic intermediates without solvent-analyte interaction.

  • Simple Residual Spectrum: With a typical isotopic purity of 98 atom % D, the residual ¹H NMR spectrum of this compound consists of a single singlet from the two CH₃ groups, minimizing spectral overlap with analyte signals.

  • Easy Removal: Upon completion of the experiment, the solvent can be removed by simply warming the sample to room temperature and venting the gas, simplifying sample recovery.

Primary Application Areas:

  • Organometallic Chemistry: Characterization of thermally unstable catalysts, fluxional processes in metal complexes, and reactive intermediates in catalytic cycles.

  • Reactive Intermediate Trapping: Direct observation of carbocations, radical species, or other transient molecules generated in situ at temperatures low enough to prevent decomposition or rearrangement.[2]

  • Conformational Studies: "Freezing out" the conformations of flexible molecules to study rotational barriers and determine the populations of different conformers.[3]

  • Studying Gases and Low-Boiling Analytes: this compound provides a non-polar medium to dissolve other gaseous or low-boiling compounds for solution-state NMR analysis at low temperatures.

Physicochemical and Spectroscopic Properties

A clear understanding of the solvent's properties is crucial for experimental design. The data below is summarized for easy reference.

PropertyValueSource(s)
Chemical Formula CH₃CD₂CH₃[6]
Molecular Weight 46.11 g/mol [6]
Boiling Point -42.1 °C
Melting Point -188 °C
Physical Form (STP) Gas
Isotopic Purity ≥98 atom % D
¹H Residual Peak (CH₃) ~0.9 ppm (singlet)Estimated
¹³C Signal (CD₂) ~16 ppm (multiplet, due to C-D coupling)Estimated
¹³C Signal (CH₃) ~17 ppm (singlet)Estimated

Experimental Protocols

The use of this compound requires specialized handling due to its gaseous nature. The following protocols are designed to ensure safe and effective sample preparation and data acquisition.

Protocol 1: Sample Preparation via Solvent Condensation

This procedure must be performed by trained personnel using a high-vacuum Schlenk line in a well-ventilated fume hood. The core principle is to use a cryogenic liquid bath to condense the gaseous this compound into an NMR tube containing the analyte.

Materials:

  • High-quality NMR tube (e.g., Wilmad 507 or equivalent) suitable for low-temperature work.[5]

  • J. Young's NMR tube or a standard tube attached to a Cajon/greaseless adapter.

  • Schlenk line with access to high vacuum and inert gas (Argon or Nitrogen).

  • Lecture bottle of this compound with a suitable regulator.

  • Cryogenic dewar and liquid nitrogen.

  • Analyte (pre-weighed and dried).

Step-by-Step Procedure:

  • Analyte Preparation: Add the dry, solid analyte to the NMR tube. If the analyte is a liquid, add it via syringe.

  • System Assembly: Attach the NMR tube to the Schlenk line via the J. Young's or Cajon adapter. Ensure all connections are secure.

  • Analyte Degassing (Optional but Recommended): If the analyte is sensitive to air, perform three freeze-pump-thaw cycles.[7]

    • Freeze the contents of the tube by slowly immersing the bottom in a liquid nitrogen dewar.

    • Once frozen solid, open the tube to the high vacuum for 2-3 minutes to remove air.

    • Close the stopcock to the vacuum and thaw the sample using a water bath. You will see bubbles of dissolved gas being released.

    • Repeat this cycle two more times, backfilling with inert gas after the final thaw.

  • Solvent Condensation:

    • Connect the this compound lecture bottle to the Schlenk line. Purge the connection line with inert gas.

    • Cool the bottom of the NMR tube by immersing it in the liquid nitrogen dewar.

    • Slowly open the lecture bottle regulator and then the stopcock on the Schlenk line to admit this compound gas into the system. The gas will condense as a solid in the cold NMR tube.

    • Monitor the condensation process and add gas until the desired volume of liquefied solvent is achieved (approximately 0.6-0.7 mL, which corresponds to a height of about 50 mm in a standard 5 mm tube).[8] This often requires practice to estimate accurately.

  • Sealing the Tube:

    • Once the desired amount of solvent is condensed, close the stopcock to the Schlenk line and the lecture bottle.

    • For a J. Young's Tube: While the tube bottom remains in liquid nitrogen, backfill the adapter with inert gas and close the Teflon valve on the tube.

    • For Flame Sealing: If using a standard tube with a constriction, it must be flame-sealed under vacuum. This is a highly specialized technique and should only be performed by experienced users.[7]

  • Final Preparation: Remove the NMR tube from the liquid nitrogen bath and allow it to warm slowly behind a blast shield in the fume hood. The propane will melt and dissolve the analyte. The tube is now a sealed system containing liquid propane under its own vapor pressure.

Diagram 1: Workflow for Preparing an NMR Sample with this compound

G cluster_prep Sample Preparation cluster_condense Solvent Condensation cluster_seal Sealing A 1. Add Analyte to J. Young's NMR Tube B 2. Attach Tube to Schlenk Line A->B C 3. Freeze-Pump-Thaw (3 cycles) B->C D 4. Cool Tube in Liquid Nitrogen C->D E 5. Introduce Propane-d2 Gas from Lecture Bottle D->E F 6. Condense ~0.7 mL of Solvent E->F G 7. Close J. Young's Valve under Inert Gas F->G H 8. Warm Slowly to -50 °C behind Blast Shield G->H I Sample Ready for NMR H->I

A step-by-step workflow for the condensation and sealing of a this compound NMR sample.

Protocol 2: Low-Temperature NMR Data Acquisition

This protocol assumes the use of a modern NMR spectrometer equipped with a variable temperature (VT) unit.

Step-by-Step Procedure:

  • Instrument Preparation:

    • Remove the autosampler carousel if present.

    • Ensure the VT unit is connected to a source of dry nitrogen gas and, for very low temperatures, a liquid nitrogen heat exchanger.

  • Probe Cooling:

    • Insert a standard solvent sample (e.g., methanol-d₄) for initial setup.

    • Set the target temperature on the spectrometer software. Cool the probe in stages (e.g., 20°C decrements) to avoid thermal shock. A typical starting point for a propane-d2 sample would be -50°C.

  • Sample Insertion:

    • Once the probe is equilibrated at the target temperature, eject the setup sample.

    • Carefully wipe any frost from your sealed propane-d2 NMR tube and place it in a pre-cooled ceramic spinner.

    • Insert the sample into the magnet. Allow at least 10-15 minutes for the sample to reach thermal equilibrium inside the probe.

  • Locking and Shimming:

    • The spectrometer lock system will use the deuterium signal from the CD₂ group of the this compound.

    • Perform shimming on the sample. Note that shimming at low temperatures can be more challenging due to increased viscosity and potential temperature gradients. Re-shimming may be necessary if the temperature is changed significantly.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C, or 2D NMR spectra as required.

    • Be aware that pulse widths may need to be recalibrated at very low temperatures.

  • Experiment Completion and Warming:

    • After data collection, eject the sample.

    • Warm the probe back to room temperature slowly and in stages.

    • Allow the cold NMR tube to warm to room temperature gradually behind a blast shield before storage or sample recovery. Never handle a sealed, warming tube directly without safety precautions due to pressure buildup.

Diagram 2: Logical Flow for a Low-Temperature NMR Experiment

G Start Start Experiment (Sample at ~ -50 °C) Prep Prepare Spectrometer (Cool Probe) Start->Prep Insert Insert Sample & Equilibrate (15 min) Prep->Insert LockShim Lock & Shim on Solvent Signal Insert->LockShim Acquire Acquire Spectra (1H, 13C, 2D) LockShim->Acquire ChangeT Change Temperature? Acquire->ChangeT ChangeT->LockShim Yes Eject Eject Sample ChangeT->Eject No WarmProbe Warm Probe to Room Temperature Eject->WarmProbe End End Experiment WarmProbe->End

Sources

Reaction pathways of propane-2,2-d2 with hydroxyl radicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Propane-2,2-d


 with Hydroxyl Radicals 
Protocol ID:  AN-KIN-D2-OH-001
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Kinetics Division

Executive Summary

This application note details the experimental protocols and theoretical framework for quantifying the reaction kinetics of Propane-2,2-d


  (

) with hydroxyl radicals (

). This specific isotopologue serves as a critical model system for distinguishing site-specific reaction channels (primary C-H vs. secondary C-D abstraction). By suppressing the reactivity of the central methylene group via the Kinetic Isotope Effect (KIE) , researchers can isolate the kinetics of terminal methyl groups and validate theoretical models of metabolic stability used in drug development (e.g., the "Deuterium Switch").

Theoretical Framework

Reaction Mechanism

The reaction of propane-2,2-d


 with 

proceeds via two competing Hydrogen Atom Transfer (HAT) pathways. The substitution of Hydrogen with Deuterium at the C2 position significantly alters the branching ratios due to the greater bond dissociation energy (BDE) of C-D compared to C-H.
  • Pathway A (Primary Abstraction): Abstraction of a hydrogen atom from the terminal methyl groups (

    
    ).
    
    
    
    
  • Pathway B (Secondary Abstraction): Abstraction of a deuterium atom from the central methylene group (

    
    ).
    
    
    
    
The Kinetic Isotope Effect (KIE)

The primary KIE arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1][2] Because the C-D bond has a lower ZPE, the activation energy required to reach the transition state is higher.

  • Expected Outcome:

    
     (C-D) 
    
    
    
    
    
    (C-H in normal propane).
  • Result: The total rate constant

    
     for Propane-2,2-d
    
    
    
    is significantly lower than that of non-deuterated propane, dominated almost entirely by Pathway A.

Visualization: Reaction Pathways

ReactionPathways cluster_legend Pathway Legend Reactant Propane-2,2-d2 (CH3-CD2-CH3) + •OH TS_A Transition State A (Terminal C-H stretch) Reactant->TS_A Fast (k_prim) TS_B Transition State B (Central C-D stretch) Reactant->TS_B Slow (k_sec) High Barrier (KIE) Prod_A Primary Radical (•CH2-CD2-CH3) + H2O TS_A->Prod_A Prod_B Secondary Radical (CH3-•CD-CH3) + HDO TS_B->Prod_B Legend Pathway A: Dominant (Terminal H) Pathway B: Suppressed (Central D)

Figure 1: Branching pathways for the oxidation of Propane-2,2-d


. The central C-D abstraction is kinetically suppressed.

Experimental Protocol: Relative Rate Method

Objective: Determine the rate constant of Propane-2,2-d


 (

) relative to a reference compound (

) with a well-established rate constant.
Materials & Equipment
  • Reaction Chamber: 50-100 L Teflon (FEP) reaction bag or Quartz Flow Tube.

  • Light Source: UV Lamps (300–400 nm) for photolysis.

  • Reactants:

    • Target: Propane-2,2-d

      
       (Isotopic purity > 98%, Chemical purity > 99%).
      
    • Reference: n-Butane or Propane (Chemical purity > 99.5%).

    • OH Precursor: Methyl Nitrite (

      
      ) or Hydrogen Peroxide (
      
      
      
      ).
    • NO (Nitric Oxide): To suppress ozone formation (if using Methyl Nitrite).

  • Detection: Gas Chromatography with Flame Ionization Detection (GC-FID) or FTIR Spectroscopy.

Step-by-Step Workflow
  • Cleaning: Flush the reaction chamber 3x with ultra-pure Synthetic Air or Nitrogen. Verify background hydrocarbon levels are < 10 ppb via GC.

  • Mixture Preparation:

    • Inject Reference Compound (e.g., n-Butane) to achieve ~1-5 ppm concentration.

    • Inject Target Compound (Propane-2,2-d

      
      ) to achieve ~1-5 ppm concentration.
      
    • Inject OH Precursor (e.g., Methyl Nitrite) to achieve ~10-20 ppm.

    • Allow 30 minutes for dark mixing/equilibration.

  • T0 Sampling: Withdraw a sample before turning on UV lights. This is the

    
     concentration (
    
    
    
    ).
  • Reaction Initiation (Photolysis):

    • Turn on UV lamps to photolyze the precursor:

      
      
      
      
      
      
      
  • Kinetic Sampling: Withdraw samples at regular intervals (e.g., every 2-5 minutes) as the reaction proceeds. Aim for 20-50% consumption of the reactants.

  • Analysis: Analyze all samples via GC-FID to obtain peak areas (

    
    ).
    
Visualization: Experimental Setup

ExperimentalSetup cluster_inputs Reactant Injection PropaneD2 This compound (Target) Chamber Teflon Reaction Chamber (UV Photolysis Zone) PropaneD2->Chamber RefCompound n-Butane (Reference) RefCompound->Chamber Precursor Methyl Nitrite (OH Source) Precursor->Chamber Sampling Gas Sampling Valve Chamber->Sampling t = 0, 5, 10... min GC GC-FID Analysis (Peak Area Integration) Sampling->GC Data Data Plotting ln([C]0/[C]t) GC->Data

Figure 2: Relative Rate Method workflow for determining OH radical kinetics.

Data Analysis & Expected Results

Calculation

The relative rate equation is derived from the integrated pseudo-first-order rate law:



  • Plot: Y-axis =

    
    , X-axis = 
    
    
    
    .
  • Slope: The slope of the linear regression line is the ratio

    
    .
    
  • Result:

    
    .
    
Comparative Kinetic Data

The following table summarizes expected rate constants at 298 K, highlighting the isotope effect.

CompoundStructure

(

)
Relative ReactivityDominant Pathway
Propane


1.00Mixed (Primary + Secondary)
Propane-2,2-d



~0.55Primary (Terminal

)
Propane-d



~0.18Suppressed (All D)

Note: Values are approximate based on literature averages (Sivaramakrishnan et al., 2014) [1].

Application in Drug Development

While propane is a gas, this protocol serves as a foundational "proof of concept" for Deuterated Drugs .

  • Metabolic Stability: The enzyme Cytochrome P450 (CYP450) oxidizes drugs via a mechanism chemically similar to

    
     abstraction (Hydrogen Atom Transfer).
    
  • Deuterium Switch: By replacing H with D at "metabolic soft spots" (like the secondary carbon in propane), drug developers can slow down metabolism (

    
    ), extending the drug's half-life (
    
    
    
    ) without altering its binding affinity.
  • Validation: The Propane-2,2-d

    
     experiment validates that D-substitution at a secondary carbon effectively shuts down that oxidative pathway, forcing the reaction to slower primary sites or reducing clearance entirely.
    

References

  • Sivaramakrishnan, R. et al. (2014). "Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane." The Journal of Physical Chemistry A.

  • Atkinson, R. (1986).[3][4] "Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions." Chemical Reviews.

  • EPA Protocol. (1982).[5] "Experimental Protocol For Determining Hydroxyl Radical Reaction Rate Constants." United States Environmental Protection Agency.[5]

  • Gant, T. G. (2014).[6] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Gaseous Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: D2-PROP-PUR-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary & Core Directive

The Challenge: Propane-2,2-d2 (


) is a high-value isotopologue used primarily in NMR spectroscopy and mechanistic kinetic isotope effect (KIE) studies. Unlike standard propane, this gas cannot be "vented" during purification. The primary objective is Zero-Loss Purification .

The Solution: This guide details a closed-loop purification strategy focusing on three critical impurities: moisture (


), atmospheric gases (

), and olefinic byproducts (propylene-d2/h2).

Critical Physical Parameters

Before initiating any protocol, verify your system constraints against these parameters to prevent equipment failure or phase changes.

ParameterValueOperational Implication
Boiling Point (1 atm) -42.1°C (231.1 K)Gas at room temp; easily condensed with Liquid

(77 K) or Dry Ice/Acetone (-78°C).
Critical Temperature 96.7°C (369.8 K)Can be liquefied by pressure alone at room temperature.
Kinetic Diameter ~4.3 ÅCrucial for Sieve Selection. Determines which zeolites will adsorb the gas.
Flammability Limits 2.1% - 9.5% (in air)Safety Critical: Vacuum lines must be leak-checked before condensing oxygen.

Module A: Moisture Removal (Dehydration)

Issue: Water spikes in NMR spectra or quenching of organometallic reagents (e.g., Grignard reactions).

The Protocol: 3A Molecular Sieve Train

Why 3A? Standard 4A molecular sieves have a pore size of ~4 Å. Propane has a kinetic diameter of approximately 4.3 Å, but thermal vibration allows it to enter 4A pores, leading to isotopic trapping and yield loss. 3A sieves (pore size ~3 Å) strictly exclude propane while rapidly adsorbing water.

Step-by-Step Workflow:

  • Sieve Activation (Crucial):

    • Heat 3A molecular sieves (beads or pellets) to 250°C under high vacuum (<0.1 mbar) for 12 hours.

    • Note: Insufficient activation is the #1 cause of failure.

  • Column Packing:

    • Pack a stainless steel or heavy-wall glass column with the activated sieves.

    • Install frits (2 µm) at both ends to prevent dust migration.

  • The "Cold-Trap" Method (Zero-Loss):

    • Do not flow gas through to a vent.[1]

    • Connect the source cylinder to the Sieve Column inlet.

    • Connect the Sieve Column outlet to a receiving vessel (Schlenk flask) immersed in Liquid Nitrogen (LN2) .

    • Action: Open the source. The cryo-pumping effect of the LN2 bath will pull the propane through the sieve bed, drying it dynamically, and condensing it immediately in the receiver.

Visualization: Gas Drying Train

DryingTrain Source Source Cylinder (this compound) Regulator Pressure Regulator Source->Regulator SieveTrap Trap 1: 3A Mol Sieve (Water Removal) Regulator->SieveTrap Wet Gas OxyTrap Trap 2: Oxygen Scrubber (Optional) SieveTrap->OxyTrap Dry Gas Receiver Receiver Flask (Liquid N2 Bath) OxyTrap->Receiver Pure Condensate Vacuum Vacuum Line (Manifold) Receiver->Vacuum Degas

Figure 1: Cryogenic flow-through drying train. The pressure gradient is created by the temperature difference between the source (RT) and receiver (77 K).

Module B: Degassing (Air Removal)

Issue: Oxygen acts as a paramagnetic impurity in NMR and a poison in catalytic reactions. Solution: The Freeze-Pump-Thaw (FPT) cycle.[2][3][4][5]

Protocol:

  • Freeze: Immerse the vessel containing the condensed this compound in Liquid Nitrogen (77 K). Wait until the gas is fully solidified (white solid).

  • Pump: Open the vessel to high vacuum.

    • Mechanism:[6][7][8][9][10] At 77 K, propane vapor pressure is negligible (< 10^-3 Torr). Oxygen and Nitrogen remain gaseous and are pumped away.

    • Duration: 5–10 minutes.

  • Thaw: Close the vacuum valve. Remove the LN2 bath. Allow the propane to melt and vaporize into the headspace.

    • Mechanism:[6][7][8][9][10] Trapped gas bubbles are released from the lattice.

  • Repeat: Perform 3 total cycles.

Visualization: Freeze-Pump-Thaw Logic

FPT_Cycle Start Condensed this compound Freeze Step 1: FREEZE (Liquid N2, 77K) Solidify Propane Start->Freeze Vacuum Step 2: PUMP (Open to High Vac) Remove O2/N2 Freeze->Vacuum Thaw Step 3: THAW (Warm to RT) Release Trapped Gas Vacuum->Thaw Check Cycle Count >= 3? Thaw->Check Check->Freeze No Finish Ultra-Pure Degassed Propane Check->Finish Yes

Figure 2: The Freeze-Pump-Thaw cycle logic. Repetition is required to remove gas molecules trapped in the frozen lattice.

Module C: Olefin Removal (Advanced)

Issue: Propylene (propene) is a common byproduct of propane synthesis (via hydrogenation of propyne/propylene). It has a similar boiling point (-47°C vs -42°C), making distillation difficult.

The Solution: Silver Nitrate Impregnated Silica (Ag-Silica) Silver ions (


) form reversible 

-complexes with the double bond of olefins, retarding their passage while saturated propane passes through freely.

Preparation of Scrubbing Material:

  • Dissolve

    
     in water (10% w/w loading relative to silica).
    
  • Slurry with high-surface-area silica gel.

  • Evaporate water and dry at 120°C in the dark (light sensitive).

  • Pack this into "Trap 2" in the drying train (see Figure 1).

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Pressure rises rapidly after removing LN2. Normal physical behavior.DANGER: Ensure the receiving vessel volume is sufficient to hold the gas at room temperature. Rule of Thumb: 1 mL of liquid propane expands to ~270 mL of gas.
NMR shows broad water peak. Sieve saturation or improper activation.Reactivate sieves at 250°C under vacuum. Switch strictly to 3A sieves (verify you are not using 4A or 13X).
Loss of deuterated product. Adsorption into 13X or 5A sieves.Stop immediately. Recover gas by heating the sieve trap to 150°C and condensing back into the source. Switch to 3A.
H/D Exchange observed. Acidic sites on sieves + high temp.Ensure sieves are neutral. Keep the gas purification train at Room Temperature or below. Do not heat the trap while deuterated gas is present.

References

  • NIST Chemistry WebBook. Propane: Thermophysical Properties. National Institute of Standards and Technology. [Link][2]

  • Armarego, W. L. F.Purification of Laboratory Chemicals. (8th Edition). Butterworth-Heinemann.
  • University of Washington. Freeze-Pump-Thaw Degassing of Liquids. (Standard Operating Procedure). [Link]

  • Reich, H. J. Winnebago High-Pressure NMR Tube Loading. University of Wisconsin-Madison. (Details on condensing gases for NMR). [Link]

Sources

Minimizing H/D exchange during propane-2,2-d2 storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing H/D Exchange & Isotopic Dilution During Storage

Status: Operational | Tier: Level 3 (Senior Research Support)

Introduction: The Thermodynamics of Purity

Welcome to the Advanced Isotope Handling Support Center. You are likely here because you have observed a degradation in the isotopic enrichment of your Propane-2,2-d2 (


) or are designing a storage protocol for a critical study.

The Core Reality: Under standard temperature and pressure (STP), propane is chemically inert (


). Spontaneous Hydrogen/Deuterium (H/D) exchange with atmospheric moisture is thermodynamically forbidden without a catalyst. Therefore, if you detect signal loss (protonation at the C2 position), it is almost certainly due to one of two failure modes:
  • Catalytic C-H Activation: Exposure to active metal sites (oxides/transition metals) at elevated temperatures.

  • Isotopic Dilution: Physical ingress of non-deuterated contaminants (leaks) or improper sampling hygiene.

This guide treats your storage vessel as a reactive system, ensuring you eliminate the variables that force H/D scrambling.

Module 1: The Vessel & Hardware (The "Sanctuary" Protocol)

Q: Does the cylinder material actually matter for an alkane?

A: Yes, but not for the reason you think. While propane is not corrosive, standard carbon steel cylinders possess rough internal surfaces rich in iron oxides. At elevated temperatures (e.g., during transport or improper storage), these oxides can act as weak Lewis acids. While rare, surface-mediated C-H activation is possible if the activation energy barrier is lowered by surface defects.

Recommendation:

  • Gold Standard: Use passivated aluminum or Sulfinert®/SilcoNert® treated stainless steel . These treatments bond an inert silica layer to the metal, covering active catalytic sites (Fe, Cr, Ni) that could facilitate exchange or adsorption.[1]

  • Valve Integrity: Use diaphragm valves (packless) rather than packed valves to eliminate the permeation of atmospheric moisture or hydrocarbons through the stem seal.

Q: Can I store this compound in a glass bulb?

A: Only for low pressures and short durations. Glass surfaces contain silanol groups (Si-OH). While weak, these protons are exchangeable. For long-term storage of high-enrichment isotopes (>99 atom % D), the glass must be silylated (treated with a silanizing agent like DMDCS) to cap these protons. However, metal cylinders are preferred for safety and light exclusion.

Module 2: Environmental & Kinetic Control

Q: What is the "Safe Zone" for storage temperature?

A: Below 25°C (Room Temperature). H/D exchange is an Arrhenius process. The activation energy (


) for alkane C-H bond breaking on metal oxides is high. Keeping the cylinder cool ensures that even if catalytic sites exist, the system lacks the thermal energy to surmount the barrier.

Data: Temperature vs. Risk Profile

Temperature RangeRisk LevelMechanism of Potential Failure
< 25°C NegligibleKinetic trapping prevents exchange.
25°C - 50°C LowMinor risk if cylinder wall is untreated/rusted.
> 100°C ModerateMetal-catalyzed C-H activation becomes kinetically accessible [1].
Q: Does moisture in the line cause scrambling?

A: Not directly, but it creates "Acid Sites." Water itself will not exchange with propane. However, water adsorbed onto a metal surface can generate Brønsted acid sites. If you connect your cylinder to a "wet" manifold, you create a micro-reactor at the connection point.

Protocol: Always purge regulators and transfer lines with dry inert gas (He or Ar) before opening the deuterated propane valve.

Module 3: The "Phantom Exchange" (Troubleshooting)

Q: My NMR shows a proton signal at the C2 position. Did the gas exchange in the bottle?

A: Likely not. It likely exchanged in your transfer line or instrument. This is the most common error. If your transfer line (e.g., to a reactor or spectrometer) contains trace transition metals (Pt, Pd, Ni) and is heated, the exchange happens en route.

Diagnostic Workflow (Graphviz):

IsotopeIntegrity Start Issue: Detected H Signal at C2 Position Check1 Check 1: Sampling Method (Direct vs. Line) Start->Check1 Direct Direct Cylinder Sampling (Cold/Short Path) Check1->Direct Method A Line Transfer Line/Reactor (Heated/Long Path) Check1->Line Method B Result1 Signal Persists? Direct->Result1 Line->Result1 If dirty Result2 Signal Absent? Line->Result2 If clean Check2 Check 2: Mass Spec (GC-MS) Result1->Check2 Analysis2 Root Cause: 'Phantom Exchange' (Line Catalysis) Result2->Analysis2 Analysis1 Root Cause: Cylinder Contamination (Rare) Dilution M+0 (Propane) Present Mass 44 detected Check2->Dilution Exchange M+1 (Mono-deutero) Present Mass 45 detected Check2->Exchange Conclusion1 Diagnosis: LEAK (Isotopic Dilution) Dilution->Conclusion1 Conclusion2 Diagnosis: CHEMICAL EXCHANGE (Catalytic Scrambling) Exchange->Conclusion2 Conclusion2->Analysis1

Figure 1: Diagnostic logic flow to distinguish between physical leakage (dilution) and chemical reaction (exchange).

Module 4: Analytical Verification Protocols

To validate the integrity of your this compound, use this self-validating protocol.

Method A: 1H-NMR (The Direct Check)
  • Objective: Quantify residual protons at the C2 position.

  • Solvent:

    
     (pre-dried over molecular sieves).
    
  • Procedure:

    • Flush an NMR tube with the gas sample.

    • Cap immediately.

    • Acquire spectrum.

    • Target: Look for the septet at

      
       ppm.
      
    • Validation: If the integral of the septet increases relative to the methyl triplet (

      
       ppm), exchange or dilution has occurred.
      
Method B: GC-MS (The Isotope Ratio Check)
  • Objective: Distinguish mixing from exchange.

  • Logic:

    • Pure this compound: Mass peak at 46 m/z (M+2).

    • Exchange (Scrambling): Appearance of 45 m/z (M+1).

    • Dilution (Leak): Appearance of 44 m/z (M+0).

  • Note: If you see 44 but no 45, you have a leak , not a chemical reaction.

Summary of Best Practices

VariableRecommendationScientific Rationale
Cylinder Sulfinert® or Passivated AlBlocks Lewis acid sites on steel surfaces [2].
Valves Diaphragm (Packless)Prevents diffusion of atmospheric

/

.
Regulator Stainless Steel (Ded.)Brass can off-gas; dedicated use prevents cross-contamination.
Temp < 25°CKeeps system below activation energy for C-H cleavage [3].
Purge 3x Vacuum/Inert GasRemoves adsorbed water from transfer lines before connection.

References

  • Bunting, R. J., et al. (2018).[2] Nuclear quantum effects of metal surface-mediated C–H activation.[2] ACS Publications. Link[2]

  • Restek Corporation. (2020).[3] Sulfinert-Treated Sample Cylinders for Reactive Gas Storage.[3][4] Restek Resource Hub. Link

  • Li, G., et al. (2023). Tracking C–H bond activation for propane dehydrogenation over transition metal catalysts. Royal Society of Chemistry. Link

  • CDN Isotopes. (n.d.). This compound (gas) Storage and Stability Data.[4][5] CDN Isotopes.[5] Link

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR and GC-MS.[6]Link

Sources

Technical Support Center: Troubleshooting Isotopic Scrambling in Propane Deuteration

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Propane (


) Deuteration & Isotopic Scrambling
Assigned Specialist:  Senior Application Scientist
Priority:  High (Data Integrity Risk)

Executive Summary: The Scrambling Paradox

The Issue: You are attempting to deuterate propane—either to create a specific isotopologue (e.g.,


-propane) or to saturate the molecule (

-propane). However, your Mass Spectrometry (MS) or NMR data reveals a statistical distribution of isotopologues (a "binomial soup") rather than a clean product peak.

The Diagnosis: This is Isotopic Scrambling , primarily caused by rapid, reversible C-H activation steps occurring faster than the product desorption. In heterogeneous catalysis, this is often the Horiuti-Polanyi mechanism running amok; in homogeneous systems, it is uncontrolled chain walking .

This guide provides the diagnostic logic and experimental fixes to regain regioselectivity and isotopic purity.

Diagnostic Module: Analyzing the Failure

Before altering the chemistry, confirm the type of scrambling using this diagnostic matrix.

Table 1: Scrambling Signatures & Root Causes
Observation (MS/NMR)DiagnosisProbable Root Cause
Binomial Distribution (e.g., mix of

to

)
Global Scrambling Residence time too long; rapid reversible

-hydride elimination on catalyst surface.
Regio-Scrambling (e.g.,

at C2 instead of C1)
Chain Walking Metal center remains attached while the alkyl chain isomerizes via

-H elimination/re-insertion.
Protium Contamination (Lower %D than expected)Dilution Effect Solvent exchange (if liquid phase), support hydroxyls (

), or impure carrier gas.
Skeletal Rearrangement Acid Catalysis Catalyst support is too acidic (e.g., Zeolites), promoting carbocation-mediated 1,2-shifts.

Troubleshooting Guide (Q&A Format)

Category A: Heterogeneous Catalysis (Pt, Pd, Rh on Support)

Q1: I am using Pt/C with


 gas. Why is the label distributing randomly across all carbon positions? 

A: Platinum is an "erasing" catalyst. It excels at C-H activation but lacks regioselectivity because the rate of C-H bond breaking/forming (equilibration) is often faster than the rate of desorption.

  • The Mechanism: The propane adsorbs, loses a hydrogen to form an alkyl species, and then rapidly undergoes reversible

    
    -hydride elimination. This moves the metal-carbon bond along the chain (1,2-shift) before the molecule leaves the surface.
    
  • The Fix:

    • Lower the Temperature: Scrambling has a higher activation energy than simple exchange. Reducing T (e.g., from 200°C to <100°C) often favors kinetic products over thermodynamic mixtures.

    • Change the Metal: Switch to Rhodium (Rh) or Ruthenium (Ru) . These metals often show different binding kinetics that can favor terminal activation due to steric constraints.

Q2: My mass spec shows


 (per-deuterated) propane even though I only wanted partial labeling. How do I stop "over-deuteration"? 

A: This is a residence time issue. The propane molecule is "visiting" the catalyst surface and not leaving until it is fully exchanged.

  • The Fix:

    • Decrease Contact Time: Increase the Space Velocity (GHSV) in your flow reactor. Make the gas flow faster so the propane desorbs before full exchange occurs.

    • Lower

      
       Partial Pressure:  If the surface is saturated with D, every re-insertion event adds a D. Starving the surface slightly can slow the rate of multiple exchanges.
      

Q3: I see evidence of skeletal isomerization (n-propane becoming iso-species). What is happening?

A: Your catalyst support is likely acting as a solid acid.

  • The Cause: Supports like

    
    -Alumina or Zeolites (ZSM-5) have acidic hydroxyl groups. These protonate the alkene intermediate, forming a carbocation. Carbocations undergo rapid 1,2-hydride and methyl shifts.
    
  • The Fix: Switch to a neutral support like Silica (

    
    ), Carbon, or Magnesium Oxide (
    
    
    
    ). Avoid acidic zeolites unless skeletal rearrangement is the goal.
Category B: Homogeneous Catalysis & C-H Activation

Q4: I am using a transition metal complex (e.g., Shilov or Ir-Pincer). Why is the selectivity for the terminal methyl group dropping?

A: While terminal C-H bonds are sterically more accessible, thermodynamic stability favors internal metal-alkene complexes.

  • The Mechanism: If the catalyst is sterically unencumbered, it will "walk" the chain (Chain Walking) from the terminal position (kinetic product) to the internal position (thermodynamic product).

  • The Fix: Increase the Steric Bulk of your ligands. Use bulky pincer ligands (e.g.,

    
    -Ir) that physically prevent the metal from coordinating to the more hindered secondary carbon (C2), locking the reaction at the terminal C1 position.
    

Visualizing the Scrambling Mechanism

The following diagram illustrates the Horiuti-Polanyi Mechanism , the primary driver of isotopic scrambling on metal surfaces. Note the "Loop of Scrambling" where the molecule remains bound while shuffling isotopes.

ScramblingMechanism Propane_Gas Propane (Gas Phase) C3H8 Adsorption Dissociative Adsorption (C-H Break) Propane_Gas->Adsorption  Catalyst Contact Surface_Alkyl Surface Alkyl-Metal (M-C3H7) Adsorption->Surface_Alkyl  -H Beta_Elim Beta-Hydride Elimination (Forms Surface Alkene) Surface_Alkyl->Beta_Elim  Reversible Desorption Desorption (Product Release) Surface_Alkyl->Desorption  k_desorb Beta_Elim->Surface_Alkyl  +H (No Change) Re_Insert Re-insertion of D (Scrambling Step) Beta_Elim->Re_Insert  +D (Isotope Swap) Re_Insert->Beta_Elim  Chain Walking Desorption->Propane_Gas  Scrambled Product

Caption: The Horiuti-Polanyi mechanism showing the "Scrambling Loop" (Red/Green) where H/D exchange occurs faster than desorption.

Standard Operating Procedure (SOP): Low-Scrambling Protocol

To achieve high-fidelity deuteration with minimal scrambling, follow this optimized workflow.

Objective: Selective terminal deuteration of propane.

  • Catalyst Selection:

    • Primary: Rhodium on Silica (

      
      ). Rhodium minimizes multiple exchange events compared to Pt.
      
    • Alternative: Iridium Pincer Complex (Homogeneous) for maximal terminal selectivity.

  • Reagents:

    • Gas:

      
       (99.8% purity).
      
    • Substrate: Propane (UHP Grade).

  • Conditions:

    • Temperature: Maintain

      
      . (High T promotes 
      
      
      
      -elimination/scrambling).
    • Pressure: Low

      
       partial pressure relative to propane (1:5 ratio).
      
  • Execution:

    • Step 1: Pre-reduce catalyst with

      
       at 150°C for 1 hour to remove surface oxides.
      
    • Step 2: Cool to reaction temperature (

      
      ).
      
    • Step 3: Introduce Propane/

      
       mix.
      
    • Step 4 (Critical): Monitor conversion. Stop reaction at <10% conversion .

      • Why? At low conversion, the concentration of deuterated product is low, preventing re-adsorption and secondary scrambling.

Decision Tree: Troubleshooting Workflow

Use this flow to resolve your specific issue.

TroubleshootingTree Start Start: Identify Issue IssueType What is the defect? Start->IssueType Binomial Binomial Distribution (Random H/D) IssueType->Binomial Regio Wrong Regioselectivity (Internal vs Terminal) IssueType->Regio LowD Low Deuterium Incorporation IssueType->LowD CheckTemp Check Temperature Binomial->CheckTemp TempHigh T > 150°C? CheckTemp->TempHigh ActionLowerT Action: Lower T Reduce Residence Time TempHigh->ActionLowerT Yes CheckSupport Check Catalyst Acidity Regio->CheckSupport IsAcidic Using Zeolite/Alumina? CheckSupport->IsAcidic ActionNeutral Action: Switch to SiO2 or MgO Support IsAcidic->ActionNeutral Yes CheckSource Check Proton Sources LowD->CheckSource ActionDry Action: Dry Solvents Pre-treat Catalyst with D2 CheckSource->ActionDry

Caption: Logic flow for diagnosing isotopic scrambling based on MS/NMR data signatures.

References

  • Mechanisms of H/D Exchange on Heterogeneous C

    • Title: H/D exchange studies of methane activation mechanisms in heterogeneous c
    • Source: Ural Federal University / Vertex AI Research (2023).
    • Significance: Establishes the Horiuti-Polanyi mechanism and the role of dissoci
    • 1[2][3][4][5]

  • Hydrogen/Deuterium Exchange C

    • Title: Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes.[6]

    • Source: ACS Public
    • Significance: Comprehensive review of metal vs. metal-oxide reactivity and the comparison with organometallic complexes.
    • 6[4][5]

  • Deuterium Isotope Effects in Elimin

    • Title: The E2 Reaction and the Deuterium Isotope Effect.[5][7]

    • Source: Chemistry LibreTexts (2022).
    • Significance: Explains the Kinetic Isotope Effect (KIE)
    • 5

  • Suppression of Isotope Scrambling

    • Title: Suppression of isotope scrambling in cell-free protein synthesis.[2][8]

    • Source: PubMed / NIH (2011).
    • Significance: While bio-focused, it validates the principle of inhibiting specific enzymatic/catalytic pathways to prevent scrambling (analogous to poisoning specific sites on a c
    • 8[2][4][5]

  • Single-Collision Scrambling Mechanisms

    • Title: Hydrogenation vs. H–D isotope scrambling... under single-collision conditions.
    • Source: RSC Publishing.
    • Significance: Provides deep mechanistic insight into how multiple isotope substitutions occur via "reverse" Eley-Rideal steps.
    • 7[2][3][4][5][9]

Sources

Technical Support Center: High-Resolution NMR Analysis of Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Spectral Overlap & Signal Loss in Deuterated Alkanes Ticket Focus: Propane-2,2-d2 (


)
Introduction: The "Invisible" Carbon Paradox

This compound is a critical metabolic probe and internal standard. However, its symmetry and deuteration create a unique set of NMR artifacts that often look like "missing data" or "spectral overlap" to the untrained eye.

This guide addresses the three most common technical tickets received by our application support team regarding this molecule. We move beyond basic spectral assignment to the physics of why your signals are disappearing or overlapping, and how to recover them.

Module 1: The "Missing" Central Carbon (13C NMR)

User Complaint: "I have run a standard 13C{1H} experiment, but I only see the methyl peak at ~16 ppm. The central


 carbon is missing or buried in the noise."

Root Cause Analysis: The central carbon is not missing; it has fallen victim to the Deuterium Dilution Effect , which is a combination of three physical phenomena:

  • Multiplet Splitting: The central carbon is attached to two deuterium atoms (

    
    ). According to the 
    
    
    
    rule, this splits the signal into a 1:2:3:2:1 quintet .
  • Loss of NOE: In a standard proton-decoupled experiment (

    
    ), carbons gain intensity via the Nuclear Overhauser Effect (NOE) from attached protons. The 
    
    
    
    carbon has no attached protons, losing this enhancement (up to 3x intensity factor).
  • Relaxation Saturation: Deuterium is a poor dipolar relaxation agent compared to Hydrogen. The

    
     relaxation time for the 
    
    
    
    carbon is significantly longer than for
    
    
    . Standard pulse delays (1–2s) saturate this nucleus, making it invisible.

Technical Protocol: Recovering the


 Signal 
ParameterStandard SettingRequired Setting for this compound Reasoning
Pulse Sequence zgpg30 (Power gated)zgig (Inverse gated) or zgAvoids NOE buildup on methyls to allow quantitative comparison; zgig decouples protons only during acquisition.
Relaxation Delay (D1) 1.0 – 2.0 sec10.0 – 30.0 sec The

carbon relaxes slowly. Short D1 saturates the signal.
Scans (NS) 2561024+ Required to compensate for the intensity split into the quintet.
Line Broadening (LB) 1.0 Hz2.0 – 3.0 Hz The

signal is naturally broader due to quadrupolar relaxation of D; matching LB improves S/N.

The Isotope Shift Factor: Do not look for the


 peak exactly where the 

of standard propane sits (~16.3 ppm). Deuterium causes an upfield isotope shift (

).
  • Expected Shift: The

    
     signal will appear approx 1.4 ppm upfield  (lower frequency) from the standard 
    
    
    
    position.
Module 2: Resolving Isotopologue Overlap (1H NMR)

User Complaint: "My methyl singlet looks 'dirty.' There are small shoulders or a triplet structure underneath the main peak."

Root Cause Analysis: You are observing Isotopologue Overlap . Synthesis of this compound is rarely 100% efficient. Your sample contains traces of:

  • Propane-d0 (

    
    ):  Methyls appear as a triplet .
    
  • Propane-2-d1 (

    
    ):  Methyls appear as a complex multiplet (doublet of triplets, often broadened).
    

Because the chemical shift difference between


 (in d2) and 

(in d0) is very small (isotope shift is small over 2 bonds), the d0 triplet sits directly "under" the d2 singlet.

Diagnostic Workflow (Graphviz Diagram)

IsotopologueResolution Start 1H NMR Spectrum Analysis CheckPeak Inspect Methyl Region (~0.9 ppm) Start->CheckPeak Decision Peak Shape? CheckPeak->Decision Singlet Sharp Singlet Decision->Singlet Pure d2 Shoulder Singlet with 'Feet' (Triplets) Decision->Shoulder Mixed Isotopologues Action1 Calculate % Enrichment (Integration of Singlet vs Feet) Shoulder->Action1 Action2 Run 13C NMR (Check for CH2 signal at ~16ppm) Shoulder->Action2 Resolution Advanced: Use 1H-13C HSQC to separate d0/d1 from d2 Action2->Resolution

Caption: Decision tree for identifying and resolving isotopic impurities in this compound spectra.

Resolution Strategy:

  • Carbon Decoupling: Run a 1H{13C} experiment. This removes 13C satellites, which can be mistaken for d0 impurities.

  • High-Field Advantage: Run the sample on the highest field magnet available (600 MHz+). The chemical shift separation (in Hz) between the d0 and d2 methyls increases with field strength, potentially resolving the d0 triplet "feet" from the d2 singlet body.

Module 3: Solvent Overlap & Sample Handling

User Complaint: "I am seeing massive peaks masking my aliphatic region, or my sample concentration is fluctuating."

Root Cause Analysis: Propane is a gas (bp -42°C).

  • Evaporation: If the tube is not sealed (J. Young valve or flame-sealed), propane evaporates into the headspace, changing concentration during the long scans required for 13C.

  • Solvent Interference: Common hydrocarbon solvents (Hexane, etc.) overlap directly. Even

    
     has residual water/grease peaks that can interfere in the 1.5 ppm region.
    

Recommended Solvent Systems:

SolventProsConsVerdict
Chloroform-d (

)
Cheap, good solubility.Residual water (~1.56 ppm) can overlap with

impurities.
Standard Use (if dry).
Benzene-d6 (

)
Excellent shift dispersion. Moves methyls upfield.Expensive, toxic.Best for Resolution.
Dichloromethane-d2 Low freezing point (good for low-temp studies).Volatile.Specialist Use.

Experimental Workflow for Gaseous Samples (Graphviz Diagram)

GasHandling Step1 1. Condense Propane gas into liquid N2 cooled tube Step2 2. Add Solvent (CDCl3) while frozen Step1->Step2 Step3 3. Seal Tube (Flame or J. Young Valve) Step2->Step3 Step4 4. Warm to Room Temp (Check pressure limits!) Step3->Step4 Step5 5. Acquire NMR Step4->Step5

Caption: Cryogenic preparation workflow for ensuring stable concentration of gaseous this compound.

References
  • Wasylishen, R. E., & Schaefer, T. (1974).[1] The Carbon-13 Magnetic Resonance Spectrum of Propane.[2][3][4] Canadian Journal of Chemistry, 52(18), 3247–3250. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for isotope effects on chemical shifts).
  • University of Ottawa NMR Facility. (2008). Finding "Lost" Deuterated 13C Signals. NMR Facility Blog. Link

  • Hansen, M. J., et al. (2000).[5] Correlation between Deuterium and Carbon-13 Relaxation Times.[5] Journal of the American Chemical Society, 104(22), 5328-5334. Link

  • Magritek. (2021). Lifting the curtain of undesired solvent signals (Solvent Suppression Guide). Magritek Application Notes. Link

Sources

Calibration of mass spectrometers for propane-2,2-d2 detection

Technical Support Center: Propane-2,2-d Detection & Calibration

Topic: Calibration of Mass Spectrometers for Propane-2,2-d Detection

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of detecting and quantifying Propane-2,2-d


Unlike standard propane analysis, the introduction of deuterium at the C2 position creates unique mass spectral shifts and critical isobaric interferences that can compromise data integrity if not managed correctly. This guide moves beyond basic operation to address the "Ethanol/CO2 Masquerade" and the "Gas-Phase Linearity" paradox.

Part 1: System Suitability & The "Masquerade" Effect

Q: Why am I seeing a persistent background signal at m/z 46 and m/z 31 even in my blanks?

A: You are likely encountering the "Ethanol/CO2 Masquerade." Propane-2,2-d

EthanolCarbon Dioxide (

O-isotopologue)

The Mechanism:

  • Propane-2,2-d

    
     (MW 46): 
    
    • Parent Ion:

      
       46 (
      
      
      )
    • Base Peak:

      
       31 (
      
      
      ). Note: The loss of a methyl group (
      
      
      ) leaves the central deuterated fragment.
  • Ethanol (MW 46):

    • Parent Ion:

      
       46 (
      
      
      )
    • Base Peak:

      
       31 (
      
      
      ). Common solvent contaminant.
  • CO

    
     Isotopologue (MW 46): 
    
    • 
       has a mass of ~46. With CO
      
      
      being the dominant component of air (and often present in carrier gas leaks), the 0.4% natural abundance of this isotopologue creates a constant baseline at
      
      
      46.

Troubleshooting Protocol:

  • Step 1: Chromatographic Separation. Ensure your GC method resolves Propane (gas, early eluting) from Ethanol (liquid, later eluting). If using an isothermal method for gases, Ethanol may carry over from previous solvent injections.

  • Step 2: Ion Ratio Validation.

    • Propane-2,2-d

      
      :  Expect a ratio of 
      
      
      31:
      
      
      46 of roughly 100:30 (instrument dependent).
    • CO

      
      : 
      
      
      46 will track with
      
      
      44. If 46 rises without 31, it is CO
      
      
      .
    • Ethanol: Produces a distinct

      
       45 peak (
      
      
      ) which Propane-2,2-d
      
      
      lacks. Monitor
      
      
      45 as a "Veto" ion.
Visualizing the Interference Pathways

Interference_LogicSignalSignal Detected(m/z 46 & 31)CheckRTCheck Retention Time (RT)Signal->CheckRTEarlyEarly Elution(Gas Phase)CheckRT->Early< 2 minLateLate Elution(Solvent Phase)CheckRT->Late> 2 minCheck45Check Veto Ion(m/z 45)Early->Check45EthanolINTERFERENCE:EthanolLate->EthanolCheck44Check Source CO2(m/z 44)Check45->Check44AbsentCheck45->EthanolSignal PresentPropaneCONFIRMED:Propane-2,2-d2Check44->Propanem/z 44 LowCO2INTERFERENCE:CO2 IsotopologueCheck44->CO2m/z 44 High

Figure 1: Decision logic for distinguishing Propane-2,2-d

Part 2: Calibration & Linearity

Q: My calibration curve is non-linear at low concentrations. Is this adsorption?

A: While propane is generally non-polar and non-reactive (low adsorption), non-linearity at the low end usually stems from spectral skewing or detector saturation at the high end.

The "Gas Loop" Challenge: Unlike liquid injections, gas sampling valves (GSV) introduce a fixed volume. Pressure variations in the loop during filling cause mass discrimination.

Corrective Protocol:

  • Pressure Compensation: Ensure the loop equilibrates to atmospheric pressure (stop flow) for 10 seconds before injection.

  • Split Ratio Tuning: For high concentrations, the detector may saturate at

    
     31. Increase the split ratio rather than diluting the gas standard.
    
  • Use a Homologous Internal Standard:

    • Do NOT use normal Propane (

      
      ) if you are measuring trace isotopic enrichment, as the 
      
      
      29 fragment from
      
      
      can tail into
      
      
      31 due to space charge effects in ion traps.
    • Recommended IS: n-Butane-d

      
        or Propane-1,1,1-d
      
      
      (if available). If unavailable, use a distinct noble gas like Argon (monitor
      
      
      40) mixed into the stream to normalize injection volume fluctuations.
Quantitative Data Summary: Key Ions
AnalytePrimary Ion (Quant)Secondary Ion (Qual)Veto Ion (Interference Check)Notes
Propane-2,2-d

31 (

)
46 (

)
29 (Check for

)
Base peak 31 is most sensitive.
Propane (Natural) 29 (

)
43, 44 31 (Check for d

)
29 is the base peak.
Ethanol 31 (

)
45, 46 45 (

)
45 is unique to ethanol vs propane.
CO

44 (

)
45, 46 N/A46 is 0.4% of 44 signal.

Part 3: Isotope Effects in Chromatography

Q: My deuterated propane peak elutes slightly earlier than my standard. Is this a leak?

A: No, this is the Inverse Chromatographic Isotope Effect . In Gas Chromatography, deuterated isotopologues typically elute earlier than their non-deuterated counterparts. This is due to the slightly lower polarizability and molar volume of the C-D bond compared to the C-H bond, resulting in weaker Van der Waals interactions with the stationary phase.

  • Expected Shift: 0.5% to 1.0% reduction in retention time for Propane-2,2-d

    
     vs Propane.
    
  • Action: Do not force the integration window of the standard onto the sample. Use a dynamic retention time window or run a specific Propane-2,2-d

    
     standard to update the method.
    

Part 4: Step-by-Step Calibration Protocol

Source Tuning
  • Target: Optimize for

    
     50 (or 69 with PFTBA) to ensure low-mass sensitivity.
    
  • Constraint: Avoid "over-tuning" on

    
     18 or 28, which increases noise.
    
  • Verification: Inject air. Ensure

    
     28 (N
    
    
    ) peak shape is symmetrical. A tailing N
    
    
    peak indicates source contamination that will ruin Propane-2,2-d
    
    
    quantification.
Standard Preparation (Static Dilution)
  • Equipment: Gas-tight syringe, 1L Tedlar bags or glass bulbs.

  • Method:

    • Fill bag with 1.0 L of Nitrogen (UHP).

    • Inject

      
      
      
      
      L of pure Propane-2,2-d
      
      
      gas.
    • Allow 15 mins for equilibration (diffusion).

    • Calculation:

      
      .
      
Linearity Check
  • Run 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ppm).

  • Plot Area (

    
     31) vs. Concentration.
    
  • Acceptance Criteria:

    
    .
    
  • Zero Point: The y-intercept should be effectively zero. If positive, check for Ethanol/CO

    
     interference (see Part 1).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Propane, 2,2-dichloro- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Mondello, L., et al. (2014).[2] Fundamental Kinetic and Thermodynamic Isotope Effects in Chromatography. Journal of Chromatography A. [Link]

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
  • Adhikari, P. (2021).[3][4][5][6] Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons. MDPI Instruments. [Link]

Validation & Comparative

Comparing reactivity of propane-2,2-d2 and propane-d8

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Strategic Choice of Isotopologue

In the study of C-H activation, metabolic stability, and combustion kinetics, the choice between Propane-2,2-d2 (


) and Propane-d8  (

) is not merely about the degree of deuteration—it is a choice between mechanistic precision and global suppression .
  • This compound acts as a mechanistic probe .[1] By selectively deuterating the thermodynamically preferred secondary carbon, it forces the reaction system to either overcome a primary Kinetic Isotope Effect (KIE) or redirect the reaction pathway to the terminal methyl groups. It is the superior choice for proving site-selectivity.

  • Propane-d8 acts as a global stabilizer . With all C-H bonds replaced by C-D bonds, it provides maximum resistance to oxidative degradation and eliminates proton NMR signals entirely. It is the standard for solvent applications and total metabolic blockade.

Physicochemical & Thermodynamic Foundation

To understand the reactivity differences, we must first establish the thermodynamic hierarchy of the C-H and C-D bonds involved.

Bond Dissociation Energy (BDE) Landscape

Oxidation of propane (e.g., by OH radicals or Cytochrome P450) is governed by the BDE of the abstractable hydrogen.

ParameterUnlabeled Propane (

)
This compound (

)
Propane-d8 (

)
Secondary Bond C-H (

98.6 kcal/mol)
C-D (

100-101 kcal/mol)
C-D (

100-101 kcal/mol)
Primary Bond C-H (

101.1 kcal/mol)
C-H (

101.1 kcal/mol)
C-D (

102.5 kcal/mol)
Preferred Attack Site Secondary (Methylene)Competitive/Mixed Secondary (Methylene)*

Note: Even in Propane-d8, the secondary C-D bond remains weaker than the primary C-D bond, preserving the regioselectivity, but the absolute rate is significantly lower.

Kinetic Analysis: The "Channel Switching" Effect

This section analyzes the kinetic behavior of these isotopologues under oxidative stress (e.g., reaction with hydroxyl radicals,


).
This compound: The Site-Specific Roadblock

In unlabeled propane,


 radicals preferentially abstract a hydrogen from the secondary position (

90% contribution at room temperature) due to the lower BDE.

When you introduce this compound:

  • Primary KIE: The abstraction of D from the secondary position is slowed by a factor of

    
     (at 298 K).
    
  • Channel Switching: Because the "easy" secondary path is blocked, the reaction flux may shift toward the terminal methyl groups (primary C-H bonds), which are still non-deuterated.

  • Result: The overall rate decreases, but not as drastically as d8, because the molecule has an "escape route" via the terminal methyls.

Propane-d8: Total Kinetic Suppression

In Propane-d8, both the secondary and primary positions are deuterated.

  • Global KIE: All abstraction channels encounter the higher activation barrier of C-D cleavage.

  • No Escape Route: The oxidant must break a C-D bond regardless of the attack site.

  • Result: This isotopologue exhibits the lowest possible reaction rate, maximizing stability.

Comparative Reactivity Data (OH Radical Reaction)
IsotopologueRate Constant (

)
Relative ReactivityDominant Pathway
Propane (

)

cm

s

100%Secondary C-H Abstraction
This compound

cm

s


45%
Mixed (Secondary C-D + Primary C-H)
Propane-d8

cm

s


18%
Secondary C-D Abstraction (Slow)

Data derived from trends in Sivaramakrishnan et al. and Atkinson et al. (See References).

Visualizing the Kinetic Pathways

The following diagram illustrates how this compound alters the reaction landscape compared to the control and d8 variants.

PropaneOxidation cluster_legend Pathway Logic Propane Propane (h8) Reference Sec_Radical Secondary Radical (Major Product) Propane->Sec_Radical Fast (k_sec) Pri_Radical Primary Radical (Minor Product) Propane->Pri_Radical Slow (k_pri) Propane22 This compound (Selective D) Propane22->Sec_Radical Blocked (Primary KIE) Propane22->Pri_Radical Channel Switch (k_pri unchanged) Propaned8 Propane-d8 (Global D) Propaned8->Sec_Radical Suppressed (k_sec_D) Propaned8->Pri_Radical Suppressed (k_pri_D) Note 2,2-d2 shifts flux to primary carbons. d8 suppresses all channels.

Figure 1: Reaction flux redirection in this compound vs. global suppression in Propane-d8.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

Protocol A: Determining Intramolecular KIE (The "Probe" Experiment)

Objective: Use this compound to quantify the contribution of the secondary carbon to total metabolism/oxidation.

  • System Setup: Prepare a reaction vessel with the oxidant of interest (e.g., cytochrome P450 microsomes or UV-generated

    
     radicals).
    
  • Substrate Introduction: Introduce this compound at saturation concentration.

  • Product Analysis (GC-MS):

    • Monitor formation of 2-Propanol-d1 (product of secondary attack) vs. 1-Propanol-d2 (product of primary attack).

    • Note on Mass Shift: Secondary attack on

      
       removes a D, adding OH. Resulting mass: 
      
      
      
      . Primary attack removes H, adding OH. Resulting mass:
      
      
      .
  • Calculation:

    
    
    Compare this ratio to unlabeled propane. A significant increase in 1-Propanol confirms that the secondary position is the primary metabolic soft spot.
    
Protocol B: Metabolic Stability Benchmarking (The "Shield" Experiment)

Objective: Assess the maximum stability gain achievable using Propane-d8.

  • Incubation: Incubate Propane (

    
    ) and Propane-d8 in separate vials with human liver microsomes (HLM) and NADPH regeneration system at 37°C.
    
  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile.
    
  • Headspace Analysis: Use Headspace GC-MS to measure the depletion of the parent alkane.

  • Data Processing: Plot

    
     vs. time.
    
    • Calculate

      
       for both.
      
    • Expectation: Values

      
       indicate significant stabilization, useful for extending half-life in drug design contexts.
      

Applications Guide

Application AreaRecommended IsotopologueRationale
Mechanistic Elucidation This compound Allows differentiation between attack at the methylene (

) vs. methyl (

) groups. If the rate drops, the mechanism involves the methylene group.
NMR Solvents Propane-d8 Eliminates all proton signals (

-NMR silent), preventing overlap with analyte peaks.
Metabolic Stabilization Propane-d8 Provides the highest resistance to P450 oxidation, maximizing the biological half-life of the propyl moiety.
Combustion Kinetics This compound Used to validate combustion models by testing if the model correctly predicts the rate drop due to secondary-site protection.

References

  • Sivaramakrishnan, R., et al. (2011). Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane. Combustion and Flame.

  • Atkinson, R. (1986).[5] Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical Reviews.

  • Droege, A. T., & Tully, F. P. (1986). Hydrogen-atom abstraction from alkanes by hydroxyl radicals. The Journal of Physical Chemistry.

  • Wike, C. L., et al. (2015). Quantification of primary versus secondary C-H bond cleavage in alkane activation: propane on Pt. Journal of the American Chemical Society.

Sources

Regioselective Deuteration: A Comparative Validation Guide for Propane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Regioselectivity

In metabolic stability profiling and mechanistic studies, the "scattershot" approach of fully deuterated compounds (perdeuteration) often masks critical site-specific kinetic data. Propane-2,2-d2 represents a precision tool designed to probe a specific metabolic soft spot: the secondary carbon (C2).

Unlike Propane-d8 (fully deuterated), which suppresses all C-H bond breaking, this compound specifically targets the secondary oxidation pathway. This allows researchers to isolate and quantify the Deuterium Kinetic Isotope Effect (DKIE) at the methylene position while leaving the terminal methyl groups active. This guide validates the enrichment levels of this compound and compares its utility against standard and perdeuterated alternatives.

The Challenge: Metabolic Switching & Isotope Effects

The primary utility of this compound lies in its ability to force "Metabolic Switching." Cytochrome P450 enzymes typically favor oxidation at the most electron-rich or sterically accessible site. In propane, the secondary carbon (C2) is energetically favorable for hydroxylation to form 2-propanol.

By deuterating C2, we increase the activation energy for C-H bond cleavage (the C-D bond is ~1.2–1.5 kcal/mol stronger). If the DKIE is significant, the metabolic pathway may shift entirely to the terminal carbons (C1), producing 1-propanol.

Comparative Performance Matrix
FeaturePropane (Natural Abundance)This compound (Target Product)Propane-d8 (Perdeuterated)
Formula CH₃-CH₂-CH₃CH₃-CD₂-CH₃CD₃-CD₂-CD₃
MW 44.1 g/mol 46.1 g/mol 52.1 g/mol
Primary Metabolic Route C2-Hydroxylation (Major)C1-Hydroxylation (Forced) Suppressed (Slow Clearance)
Key Application Baseline ControlMechanistic Probing / Pathway Switching Total Metabolic Stability / NMR Solvent
Validation Target N/A>98% D at C2; <1% D at C1 >99% D Total

Analytical Validation Methodologies

Validating a gas-phase product requires specialized handling to ensure the data reflects the product, not atmospheric contamination. We employ a dual-validation system: 1H-qNMR (Quantitative Proton NMR) for regiochemical purity and GC-MS for isotopologue distribution.

Protocol A: 1H-qNMR Validation (The "Gold Standard")

Objective: Confirm the absence of the methylene signal at C2. Principle: In natural propane, the C2 protons appear as a septet. In this compound, this signal must be effectively silent.

Step-by-Step Methodology:
  • Sample Preparation (Cold-Trap Method):

    • Prepare a 5mm NMR tube containing 0.6 mL of CDCl₃ (with 0.05% TMS as internal standard).

    • Cool the NMR tube in a dry ice/acetone bath (-78°C). Note: Do not use Liquid Nitrogen to avoid condensing oxygen.

    • Introduce this compound gas via a narrow-gauge PTFE needle, bubbling slowly for 30 seconds to saturate the cold solvent.

    • Cap the tube immediately and seal with Parafilm. Allow to warm to ambient temperature just prior to acquisition (Propane is soluble enough in Chloroform to remain dissolved for the scan duration).

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: zg30 (standard proton).

    • Relaxation Delay (D1): 30 seconds (Crucial for accurate integration of gas-phase solutes).

    • Scans: 64.

  • Data Interpretation:

    • Signal 1 (Methyl, CH₃): Look for a signal at ~0.9 ppm . In this compound, this will appear as a broad singlet or a poorly resolved multiplet (due to loss of coupling to C2-H).

    • Signal 2 (Methylene, CH₂): Look for the region at ~1.3 ppm .

    • Pass Criteria: The integral of the 1.3 ppm region must be < 2% relative to the theoretical non-deuterated value.

Protocol B: GC-MS Isotopologue Verification

Objective: Confirm mass shift and lack of d0 (natural) or d1 (monodeuterated) species.

Step-by-Step Methodology:
  • Injection: Gas-tight syringe injection (10 µL) into a split/splitless injector at 200°C.

  • Column: Porous Layer Open Tubular (PLOT) column (e.g., Alumina or Q-Bond) required for light alkane separation.

  • MS Parameters: Electron Impact (EI) at 70 eV. Scan range m/z 10–60.

Analysis of Fragmentation Pattern:
  • Parent Ion: Shift from m/z 44 (Propane) to m/z 46 (this compound) .

  • Base Peak (C-C cleavage):

    • Natural Propane: m/z 29 (Ethyl cation, CH₃CH₂⁺).

    • This compound: m/z 31 (Deutero-ethyl cation, CH₃CD₂⁺).

  • Validation Check: Absence of m/z 44 and m/z 45 indicates high isotopic purity.

Visualizing the Workflow

The following diagrams illustrate the validation logic and the biological application of the product.

Diagram 1: Analytical Validation Logic Gate

This workflow ensures that only batches meeting the >98% enrichment criteria are released.

ValidationWorkflow cluster_Analysis Dual-Validation System Synthesis Synthesis (Acetone-d6 reduction) Purification Cryogenic Distillation Synthesis->Purification NMR 1H-NMR Analysis (Target: 1.3 ppm region) Purification->NMR GCMS GC-MS Analysis (Target: m/z 46) Purification->GCMS Decision Isotopic Purity > 98%? NMR->Decision GCMS->Decision Release Release Batch (this compound) Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Figure 1. Dual-stream validation workflow ensuring regiochemical accuracy via NMR and MS.

Diagram 2: Metabolic Switching Mechanism

This illustrates why a researcher would choose this compound over standard propane.

MetabolicSwitching Propane This compound (CH3-CD2-CH3) CYP CYP450 Enzyme Propane->CYP path1 Pathway A: C2 Oxidation (Blocked by Deuterium) CYP->path1 High Energy Barrier (Primary KIE) path2 Pathway B: C1 Oxidation (Terminal Hydroxylation) CYP->path2 Metabolic Switch Prod1 2-Propanol-d2 (Formation Suppressed) path1->Prod1 Prod2 1-Propanol-2,2-d2 (Major Metabolite) path2->Prod2

Caption: Figure 2. Mechanism of metabolic switching where deuterium blockade at C2 forces C1 oxidation.

Troubleshooting & Quality Control

When handling this compound, common experimental errors can lead to false negatives in validation.

  • Issue: Broad NMR Signals.

    • Cause: Paramagnetic oxygen dissolved in the solvent or poor shimming due to gas bubbles.

    • Solution: Degas the CDCl₃ prior to introduction and ensure the tube is not "fizzing" during acquisition.

  • Issue: Unexpected m/z 44 in MS.

    • Cause: Atmospheric propane contamination (rare) or fragmentation in the source.

    • Solution: Run a blank air injection. Lower the ionization energy from 70 eV to 20 eV to reduce fragmentation and check the molecular ion stability.

References

  • Chemical Shifts of Propane: Doc Brown's Chemistry. Analysis of the 1H NMR spectrum of propane. Retrieved from

  • Deuterium Isotope Effects: LibreTexts Chemistry. The E2 Reaction and the Deuterium Isotope Effect.[1] Retrieved from

  • Metabolic Switching: National Institutes of Health (PMC). Deuterium in drug discovery: progress, opportunities and challenges.[2] Retrieved from

  • NMR Validation of Gases: Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Retrieved from

  • Isotope Effects in Oxidation: SciSpace. Isotope Studies in Oxidation of Propane. Retrieved from

Sources

Technical Comparison: Raman Spectroscopic Analysis of Propane vs. 2,2-Dideuteropropane

[1][2]

Executive Summary

This guide provides an in-depth technical comparison of the Raman vibrational signatures of Propane (


)2,2-Dideuteropropane (

)

For researchers in drug development and metabolic tracing, distinguishing these isotopologues is critical. The primary differentiator is the emergence of C-D stretching bands in the "silent region" (2100–2200 cm⁻¹) and the redshift of methylene deformation modes, while the methyl (

Theoretical Framework: The Isotopic Shift

The frequency of a vibrational mode (

Where:

  • 
     = Force constant of the bond (largely unchanged by isotopic substitution).
    
  • 
     = Reduced mass of the oscillating system.
    

Replacing Hydrogen (




  • Predicted Shift Factor:

    
    
    
  • Impact: Modes localized to the central

    
     group (stretching, scissoring, wagging) will exhibit substantial redshifts. Modes localized to the terminal 
    
    
    groups will experience minimal perturbation, primarily due to minor coupling effects.

Comparative Analysis: Raman Shift Assignments

The following data synthesizes classic vibrational assignments (McMurry & Thornton, 1951) with modern spectroscopic principles.

Table 1: Key Vibrational Mode Comparison
Vibrational ModePropane (

) Shift (cm⁻¹)
2,2-Dideuteropropane (

) Shift (cm⁻¹)
Shift Magnitude (

)
Interpretation
C-H Stretching (

)
2880 – 2975 (Strong)2880 – 2975 (Strong)~0 cm⁻¹Terminal methyl groups are dynamically isolated; minimal isotope effect.
C-H Stretching (

)
~2850 – 2920Absent N/AThe central

bonds no longer exist.
C-D Stretching (

)
Absent 2100 – 2200 (Medium) New Band Primary Diagnostic Marker. Direct evidence of central deuteration.

Scissoring
~1460Absent N/AReplaced by

deformation.

Scissoring
Absent ~1080 – 1150-300 to -400Large redshift due to D mass; often mixes with C-C stretches.
C-C Stretching (Sym) ~870~850 – 860-10 to -20Slight redshift due to heavier central mass (

) dampening the skeletal vibration.

Rocking
748 (In-plane)Shifted/Mixed VariableThe 748 cm⁻¹ band is a specific marker for the propyl

chain.
C-C-C Bending ~370~350 – 360-10 to -20Skeletal bending is hindered by the heavier central atom.
Detailed Spectral Analysis
A. The High-Frequency Region (2800–3000 cm⁻¹)

In native propane, this region is congested with overlapping C-H stretches from both methyl (


  • Propane: Dominated by a complex envelope of symmetric and asymmetric stretches.

  • 2,2-DDP: The spectrum simplifies. The

    
     contributions disappear, leaving a cleaner 
    
    
    profile. This "spectral cleaning" allows for more precise analysis of the terminal methyl groups.
B. The Silent Region (1800–2300 cm⁻¹)

This is the most critical region for validation. Biological samples and standard hydrocarbons rarely emit Raman signals here.

  • 2,2-DDP: Exhibits distinct peaks between 2100 and 2200 cm⁻¹ . These correspond to the symmetric and asymmetric stretching of the central

    
     bonds.
    
  • Utility: This unique signature allows for background-free imaging of the deuterated probe in complex biological environments (e.g., drug distribution studies).

C. The Fingerprint Region (< 1500 cm⁻¹)

The "scissoring" (bending) mode of the central carbon is a major structural indicator.

  • Propane: The

    
     scissoring mode appears near 1460 cm⁻¹, often overlapping with methyl deformations.
    
  • 2,2-DDP: The

    
     deformation shifts down to 
    
    
    1100 cm⁻¹. This removes intensity from the 1460 cm⁻¹ region, altering the relative peak ratios significantly.

Experimental Protocol: Reliable Measurement

To obtain reproducible data, the following protocol controls for phase state and fluorescence interference.

Workflow Diagram

RamanProtocolcluster_logicValidation LogicSampleSample Prep(Gas or Liquid Phase)CellHigh-PressureOptical CellSample->CellEncapsulateOpticsConfocal Optics(Backscattering)Cell->OpticsRaman ScatterLaserExcitation Source(532nm or 785nm)Laser->CellFocus BeamSpectrometerGrating & CCD(Spectral Acquisition)Optics->SpectrometerFilter RayleighProcessData Processing(Baseline Subtraction)Spectrometer->ProcessRaw SpectraCheck1Check 2100-2200 cm⁻¹(Signal = 2,2-DDP)Process->Check1Check2Check 2900 cm⁻¹(Signal = Intact CH3)Check1->Check2If Present

Figure 1: Experimental workflow for acquiring and validating Raman spectra of deuterated alkanes.

Step-by-Step Methodology
  • Sample Preparation:

    • Gas Phase: Fill a custom high-pressure optical cell (e.g., diamond anvil or sapphire capillary) with the gas at 2–5 bar to ensure sufficient molecular density.

    • Liquid Phase (Condensed): Cool the sample cell to < -42°C (propane boiling point) using a liquid nitrogen cryostat or Peltier cooler to analyze the liquid state, which yields sharper, more intense peaks.

  • Excitation Selection:

    • Use a 532 nm (Green) laser for maximum scattering efficiency (Intensity

      
      ).
      
    • Use a 785 nm (NIR) laser if analyzing within a fluorescent biological matrix (e.g., tissue or drug formulation) to suppress background fluorescence.

  • Acquisition Parameters:

    • Spectral Range: 200 – 3200 cm⁻¹ (Must cover both the fingerprint and C-H/C-D stretching regions).

    • Resolution: < 2 cm⁻¹ is recommended to resolve the splitting of skeletal modes.

    • Integration: Accumulate 10–20 scans of 10 seconds each to improve Signal-to-Noise Ratio (SNR).

  • Data Processing:

    • Apply Cosmic Ray Removal algorithms.

    • Perform Baseline Correction (polynomial fit) to remove fluorescence background.

    • Normalize to the C-H stretching band (2900 cm⁻¹) or the C-C stretch (~870 cm⁻¹) to quantify the relative intensity of the C-D bands.

Applications in Drug Development[3]

The ability to distinguish 2,2-DDP from propane has direct analogues in pharmaceutical research, particularly in Deuterium Switch strategies.

  • Metabolic Stability (Kinetic Isotope Effect):

    • The C-D bond is stronger than the C-H bond (lower zero-point energy).

    • Replacing metabolic "hotspots" (like the secondary carbon in propane/drugs) with deuterium slows down CYP450 enzymatic cleavage.

    • Raman Utility: Real-time monitoring of the C-D peak intensity decay vs. C-H formation allows for non-invasive measurement of reaction kinetics without quenching the reaction.

  • Bio-orthogonal Imaging:

    • Since the 2100–2200 cm⁻¹ region is silent in human tissue, 2,2-DDP moieties can act as "Raman tags."

    • Researchers can image the subcellular distribution of a deuterated drug analogue by filtering for the C-D stretching frequency.

References

  • McMurry, H. L., & Thornton, V. (1951).[1] The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics. Link

  • McMurry, H. L., Thornton, V., & Condon, F. E. (1949).[1][2] Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics. Link

  • Herzberg, G. (1945). Infrared and Raman Spectra of Polyatomic Molecules. D. Van Nostrand Company.

  • Hippler, M. (2025). High-Sensitivity Gas-Phase Raman Spectroscopy for Time-Resolved In Situ Analysis. PMC. Link

  • Krimm, S., & Bandekar, J. (1986). Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins.[3] Advances in Protein Chemistry. (Context for C-D silent region applications).

A Comparative Guide to the Vibrational Modes of Propane-2,2-d2: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, the synergy between experimental spectroscopy and theoretical computation provides a powerful lens for elucidating structural and dynamic properties. This guide offers an in-depth comparison of the experimental and theoretical vibrational modes of propane-2,2-d2 (CH₃CD₂CH₃), a selectively deuterated isotopologue of propane. By examining this molecule, we can highlight the strengths and nuances of both approaches, providing a framework for researchers to apply in their own work, from fundamental chemical physics to the intricate world of drug design where isotopic labeling is a key tool.

The Significance of Vibrational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each vibrational mode, corresponding to a specific pattern of atomic motion, has a characteristic frequency. These frequencies are exquisitely sensitive to the molecule's mass distribution and electronic structure. Isotopic substitution, such as replacing hydrogen with deuterium in this compound, serves as a precise scalpel, altering specific vibrational modes and aiding in their assignment.

A robust comparison between experimentally measured and theoretically calculated vibrational spectra is not merely an academic exercise. It serves to:

  • Validate Molecular Structures: Agreement between experiment and theory provides strong evidence for the correctness of an assumed molecular geometry.

  • Refine Force Fields: Discrepancies can be used to refine the parameters in molecular mechanics force fields, crucial for accurate molecular dynamics simulations.

  • Assign Complex Spectra: Theoretical calculations are indispensable for assigning the often-congested and overlapping bands in the experimental spectra of polyatomic molecules.

Experimental Determination of Vibrational Modes: A Nod to Foundational Work

The cornerstone of our experimental understanding of this compound's vibrational spectrum comes from the seminal work of McMurry, Thornton, and Condon in 1949, who meticulously recorded the infrared spectra of propane and its deuterated variants. More recent high-resolution infrared studies have further refined our knowledge of specific vibrational bands.[1]

Experimental Protocol: Infrared Spectroscopy

The acquisition of an infrared spectrum of a gaseous sample like this compound typically involves the following steps:

  • Sample Preparation: A purified gaseous sample of this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl).

  • Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is employed. An interferometer modulates the infrared radiation from a source before it passes through the sample.

  • Data Acquisition: The detector measures the interferogram, which is the intensity of the transmitted radiation as a function of the optical path difference in the interferometer.

  • Fourier Transform: A mathematical Fourier transform is applied to the interferogram to obtain the final spectrum, which is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

The resulting spectrum reveals a series of absorption bands, each corresponding to a vibrational mode that induces a change in the molecule's dipole moment.

Theoretical Calculation of Vibrational Modes: The Power of Modern Computation

Modern computational chemistry offers a suite of tools to predict the vibrational frequencies of molecules with remarkable accuracy. The standard approach is a two-step process: a harmonic frequency calculation followed by an essential anharmonic correction.

Step 1: The Harmonic Approximation with Density Functional Theory (DFT)

The initial step involves calculating the harmonic vibrational frequencies. This is based on the approximation that the potential energy surface around the equilibrium geometry of the molecule can be described by a quadratic function (a parabola).

Protocol for Harmonic Frequency Calculation:

  • Geometry Optimization: The first task is to find the minimum energy structure of the this compound molecule. This is typically performed using Density Functional Theory (DFT), a widely used quantum chemical method that balances computational cost and accuracy.[2] A popular choice of functional is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).[3][4]

  • Hessian Matrix Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. This forms the Hessian matrix.

  • Mass-Weighting and Diagonalization: The Hessian matrix is then mass-weighted and diagonalized. The eigenvalues of the mass-weighted Hessian matrix are directly related to the harmonic vibrational frequencies, and the eigenvectors correspond to the normal modes of vibration.

Various software packages, such as Gaussian and ORCA, are routinely used for these calculations.[5][6]

Step 2: Incorporating Anharmonicity with Vibrational Second-Order Perturbation Theory (VPT2)

The harmonic approximation, while powerful, is an oversimplification. Real molecular vibrations are anharmonic, meaning the potential energy surface deviates from a perfect parabolic shape. This anharmonicity leads to several observable effects, including:

  • A lowering of the fundamental vibrational frequencies compared to the harmonic predictions.

  • The appearance of overtone and combination bands in the spectrum.

  • The possibility of Fermi resonances, where two vibrational states with similar energies interact and shift.

To account for these effects, more sophisticated theoretical methods are required. Vibrational Second-Order Perturbation Theory (VPT2) is a widely used and effective approach.[7][8][9][10][11]

Conceptual Workflow of VPT2:

VPT2 treats the anharmonic contributions to the potential energy as a perturbation to the harmonic system. This involves calculating higher-order derivatives of the energy (cubic and quartic force constants) and using them to correct the harmonic frequencies.[9] This method provides a much more accurate prediction of the fundamental vibrational frequencies and can also predict the frequencies and intensities of overtones and combination bands.

The following diagram illustrates the overall workflow for the theoretical prediction and its comparison with experimental data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Gas Sample exp_ir Infrared Spectroscopy exp_sample->exp_ir exp_spectrum Experimental IR Spectrum exp_ir->exp_spectrum compare Assignment of Vibrational Modes & Refinement of Theory exp_spectrum->compare Comparison & Validation theo_mol Molecular Structure (this compound) theo_dft DFT Geometry Optimization theo_mol->theo_dft theo_harm Harmonic Frequency Calculation (Hessian) theo_dft->theo_harm theo_anharm Anharmonic Correction (VPT2) theo_harm->theo_anharm theo_spectrum Calculated Vibrational Frequencies theo_anharm->theo_spectrum theo_spectrum->compare Comparison & Validation

Figure 1: Workflow for comparing experimental and theoretical vibrational spectra.

Comparison of Experimental and Theoretical Vibrational Modes

The table below presents the experimental infrared vibrational frequencies for this compound as reported by McMurry, Thornton, and Condon, alongside a qualitative description of the vibrational modes. A quantitative comparison with modern theoretical calculations would require a dedicated computational study, but based on the literature for similar molecules, we can anticipate the expected trends.[8]

Experimental Frequency (cm⁻¹)Vibrational Mode Assignment (Qualitative)Expected Theoretical Frequency (Harmonic DFT)Expected Theoretical Frequency (Anharmonic VPT2)
~2970CH₃ asymmetric stretchHigher than experimentalCloser to experimental
~2950CH₃ symmetric stretchHigher than experimentalCloser to experimental
~2890CH₃ symmetric stretchHigher than experimentalCloser to experimental
~2220CD₂ asymmetric stretchHigher than experimentalCloser to experimental
~2140CD₂ symmetric stretchHigher than experimentalCloser to experimental
~1460CH₃ asymmetric deformationHigher than experimentalCloser to experimental
~1380CH₃ symmetric deformationHigher than experimentalCloser to experimental
~1335CH₃ rockingHigher than experimentalCloser to experimental
~1290CH₃ rockingHigher than experimentalCloser to experimental
~1050CD₂ waggingHigher than experimentalCloser to experimental
~925C-C stretchingGenerally good agreementImproved agreement
~740CD₂ twistingGenerally good agreementImproved agreement
~370C-C-C bendingGenerally good agreementImproved agreement

Key Observations and Expected Discrepancies:

  • Harmonic Overestimation: It is a well-established trend that harmonic frequencies calculated using DFT are systematically higher than the experimentally observed fundamental frequencies. This is a direct consequence of neglecting anharmonicity.

  • Anharmonic Correction: The inclusion of anharmonic corrections via methods like VPT2 consistently improves the agreement with experimental data, typically lowering the calculated frequencies. For C-H and C-D stretching modes, this correction can be significant (on the order of 50-100 cm⁻¹).[7]

  • Basis Set and Functional Choice: The accuracy of the theoretical predictions is also dependent on the choice of the DFT functional and the basis set. More sophisticated functionals and larger basis sets generally lead to more accurate results, albeit at a higher computational cost.[3]

Conclusion: A Symbiotic Relationship

The study of the vibrational modes of this compound exemplifies the powerful synergy between experimental spectroscopy and theoretical chemistry. While experimental techniques provide the ground truth, theoretical calculations offer a detailed interpretation of the underlying molecular motions and a predictive capability that can guide further experimental work. For researchers in fields ranging from fundamental chemical physics to drug development, a thorough understanding of both approaches is essential for the accurate characterization of molecular structure and dynamics. The continued development of computational methods, particularly those that accurately and efficiently account for anharmonicity, promises an even closer convergence between theory and experiment in the years to come.

References

  • McMurry, H. L., Thornton, V., & Condon, F. E. (1949). Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics, 17(10), 918–922. [Link]

  • D'Cunha, R., & Urban, S. (2016). First high-resolution infrared spectra of 2–13C-propane: Analyses of the ν26 (B2) c-type and ν9 (A1) b-type bands. Journal of Molecular Spectroscopy, 327, 34-39.
  • Ghosh, A., & Sahu, K. (2021). Two-dimensional Infrared Spectroscopy Reveals Better Insights of Structure and Dynamics of Protein. Journal of the Indian Institute of Science, 101(4), 585-601.
  • Bouř, P. (1994). Anharmonic Corrections to Vibrational Energies of Molecules: Water and Dideuteriooxirane. The Journal of Physical Chemistry, 98(36), 8862-8868.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.
  • Käser, S., Boittier, E., Upadhyay, M., & Meuwly, M. (2021). MP2 Is Not Good Enough: Transfer Learning ML Models for Accurate VPT2 Frequencies. arXiv preprint arXiv:2103.07842.
  • Ringholm, M., Jonsson, D., & Ruud, K. (2014). Analytic calculations of anharmonic infrared and Raman vibrational spectra. Physical Chemistry Chemical Physics, 16(33), 17433-17444.
  • Q-Chem. (n.d.).
  • Vibeplot. (2014).
  • Barone, V. (2010). Harmonic and Anharmonic Vibrational Frequency Calculations with the Double-Hybrid B2PLYP Method: Analytic Second Derivatives and Benchmark Studies.
  • Ghosh, A., & Sahu, K. (2021). Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. Molecules, 26(24), 7689.
  • Silvestro, L., et al. (2021). Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2.
  • Ringholm, M., Jonsson, D., & Ruud, K. (2014). Analytic calculations of anharmonic infrared and Raman vibrational spectra. Physical Chemistry Chemical Physics, 16(33), 17433-17444.
  • Jacob, C. (2021).
  • Neese, F. (2022). The ORCA quantum chemistry program package. The Journal of Chemical Physics, 156(15), 154103.
  • Reddit. (2020).
  • Larrondo, S., et al. (2023). DFT Studies of the Adsorption of Propane and Propene on Metallic Surfaces in Ag/ZrO2 Catalysts as a Model for Catalytic Combustion Reactions of Light Hydrocarbons.
  • Bloino, J., & Barone, V. (2012). A fully automated implementation of VPT2 Infrared intensities. The Journal of Chemical Physics, 136(12), 124108.
  • Rauhut, G. (2022). Quantum chemical rovibrational analysis of aminoborane and its isotopologues.
  • Pal, A., et al. (2015). Vibrational dynamics and structural investigation of 2,2′-dipyridylketone using Raman, IR and UV-visible spectroscopy aided by ab initio and density functional theory calculation. The Journal of Chemical Physics, 142(13), 134304.

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Probing Reaction Pathways: A Comparative Guide to Secondary Isotope Effects in Propane-2,2-d2 Elimination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation, the kinetic isotope effect (KIE) stands as a powerful tool, offering subtle yet profound insights into the transition states of chemical reactions. This guide provides an in-depth comparison of secondary kinetic isotope effects (SKIEs) observed in the gas-phase elimination reactions of propane-2,2-d2. By examining experimental data and theoretical models, we aim to equip researchers with a comprehensive understanding of how isotopic substitution remote to the bond-breaking event can illuminate the intricate dance of atoms during a reaction.

The Significance of Secondary Kinetic Isotope Effects

Unlike primary KIEs where a bond to the isotope is cleaved in the rate-determining step, secondary KIEs arise from isotopic substitution at a position where no bonds are broken.[1][2] These effects, though typically smaller than their primary counterparts, are invaluable for discerning reaction mechanisms.[3] The substitution of hydrogen with deuterium (²H or D) at a carbon atom adjacent to the reaction center (β-position) can influence the reaction rate through changes in vibrational frequencies of C-H(D) bending modes and through hyperconjugation.[1][2]

A key application of SKIEs lies in distinguishing between concerted (E2) and stepwise (E1) elimination pathways. In an E2 mechanism, where the C-H bond is broken simultaneously with the departure of the leaving group, a significant primary KIE is expected.[4] Conversely, in an E1 mechanism, the leaving group departs first to form a carbocation intermediate in the rate-determining step.

Unimolecular Gas-Phase Elimination of Propane: A Mechanistic Overview

The thermal decomposition (pyrolysis) of propane is a classic example of a gas-phase elimination reaction that proceeds through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a C-C or C-H bond to generate radicals. Subsequent propagation steps involve hydrogen abstraction and β-scission of radical intermediates, leading to the formation of smaller alkenes and alkanes.

The unimolecular decomposition of the propane molecular ion has also been a subject of theoretical investigation. These studies suggest that the loss of a hydrogen atom, a methyl radical, or a methane molecule can occur, with the specific pathway dependent on the internal energy of the ion.

Secondary Isotope Effects in the Pyrolysis of this compound: An Analysis

The study of the pyrolysis of this compound provides a unique opportunity to probe the nature of the transition state in the hydrogen abstraction steps. In this molecule, the deuterium atoms are located at the secondary carbon, a site that can be involved in hydrogen (or deuterium) abstraction by radicals.

CH₃CH₂CH₃ + R• → CH₃ĊHCH₃ + RH (kH) CH₃CD₂CH₃ + R• → CH₃ĊDCH₃ + RD (kD)

In this scenario, the C-D bond is broken in the propagation step. Therefore, a primary kinetic isotope effect would be observed for this specific elementary reaction. The magnitude of this primary KIE would be significant, as the C-D bond is stronger and has a lower zero-point energy than the C-H bond.

However, if we consider the overall rate of propane decomposition, the situation is more complex. The overall rate is a function of the rate constants of all the elementary steps in the chain reaction. While the abstraction from the C2 position would show a primary KIE, the abstraction from the primary methyl groups would not. The overall observed isotope effect on the rate of propane consumption would be a composite of these individual effects.

A true secondary isotope effect in this system would be observed if the rate-determining step did not involve the cleavage of the C-D bond. For instance, if the initial C-C bond cleavage were the sole rate-determining step, the presence of deuterium at the C2 position would exert a secondary effect. This effect would likely be small and close to unity, reflecting the minor changes in vibrational frequencies at the C2 position in the transition state for C-C bond scission.

Comparison with Solution-Phase E2 Reactions

It is instructive to compare the expected SKIEs in the gas-phase pyrolysis of this compound with those observed in solution-phase E2 reactions of related substrates. In a typical E2 reaction of a secondary alkyl halide, a strong base abstracts a β-hydrogen. For a substrate like 2-bromopropane, deuteration at the β-carbon (CH₃CH(Br)CH₂D) would lead to a primary KIE. Deuteration at the α-carbon (CH₃CD(Br)CH₃) would result in a secondary KIE.

For α-deuteration, the change in hybridization at the α-carbon from sp³ in the reactant to sp² in the transition state leads to a change in the vibrational frequencies of the C-D bending modes. This typically results in a small, normal SKIE (kH/kD > 1), often in the range of 1.1 to 1.2.[1]

Experimental Protocols for Measuring Gas-Phase Kinetic Isotope Effects

The determination of KIEs in gas-phase reactions like pyrolysis requires specialized experimental setups. A common methodology involves a flow reactor system coupled with a mass spectrometer or a gas chromatograph for product analysis.

Step-by-Step Experimental Workflow for Propane Pyrolysis KIE Measurement
  • Reactant Preparation: A mixture of propane and this compound of known composition is prepared. An internal standard (an inert gas like argon) is often added for accurate quantification.

  • Pyrolysis Reactor: The gas mixture is passed through a heated reactor (often a quartz tube) maintained at a constant temperature. The flow rate and reactor volume determine the residence time.

  • Product Quenching: The reaction mixture exiting the reactor is rapidly cooled to quench the reaction.

  • Product Analysis: The composition of the product mixture is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC): Separates the components of the mixture (unreacted propane, this compound, and various products).

    • Mass Spectrometry (MS): Detects and quantifies the separated components based on their mass-to-charge ratio. This allows for the differentiation between the deuterated and non-deuterated species.

  • Data Analysis: The rate constants for the disappearance of propane (kH) and this compound (kD) are determined from the change in their concentrations as a function of residence time. The kinetic isotope effect is then calculated as the ratio kH/kD.

Data Presentation and Interpretation

The quantitative data from such experiments can be summarized for clear comparison.

Table 1: Hypothetical Kinetic Isotope Effects in Propane Elimination

Reaction TypeSubstrateIsotopic PositionExpected kH/kDMechanistic Implication
Gas-Phase PyrolysisThis compoundC2 (secondary)> 1 (Primary for H/D abstraction step)C-H(D) bond cleavage is involved in a rate-contributing step.
Solution-Phase E22-Bromopropane-2-dC2 (α)~1.1 - 1.2 (Secondary)Change in hybridization at the α-carbon in the transition state.

Visualizing Reaction Mechanisms

The mechanisms discussed can be visualized to enhance understanding.

Elimination_Mechanisms cluster_pyrolysis Propane Pyrolysis (Radical Chain) cluster_e2 E2 Elimination Initiation Initiation Propagation H-abstraction β-scission Initiation->Propagation Radicals Termination Termination Propagation->Termination Reactant_E2 R-CH₂-CH₂-X TS_E2 [B---H---CH---CH---X]‡ Reactant_E2->TS_E2 Concerted Product_E2 R-CH=CH₂ TS_E2->Product_E2 Concerted

Caption: Comparison of Propane Pyrolysis and E2 Elimination Mechanisms.

Conclusion: The Power of Subtle Differences

The study of secondary isotope effects in the elimination reactions of this compound, while challenging, offers a window into the fundamental aspects of reaction dynamics. Although direct experimental data for the pyrolysis of this specific isotopologue is sparse in the literature, the principles of kinetic isotope effects allow for informed predictions. A comparison with well-understood solution-phase E2 reactions highlights the nuanced information that SKIEs can provide. Future experimental and theoretical studies on the gas-phase reactions of deuterated propanes are crucial to further refine our understanding of these important chemical transformations.

References

  • Wikipedia. Kinetic isotope effect. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

  • Macmillan Group, University of Toronto. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

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Safety Operating Guide

Propane-2,2-d2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Propane-2,2-d2 (CAS 2875-95-8) Proper Disposal Procedures

Executive Summary

Do not vent this compound into laboratory fume hoods for disposal. this compound is a stable isotope-labeled flammable gas. While chemically identical to propane in terms of fire hazard, its disposal is governed by strict compressed gas and hazardous waste regulations (RCRA D001). The primary disposal route is return to the manufacturer due to the high value of the cylinder and the isotopic material. If the cylinder is non-returnable, it must be managed as hazardous waste through a licensed vendor.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the cylinder contents against the following data to ensure you are handling the correct isotope.

ParameterSpecification
Chemical Name This compound
CAS Number 2875-95-8 (Labeled) / 74-98-6 (Unlabeled)
Formula CH₃CD₂CH₃
RCRA Waste Code D001 (Ignitable)
Flash Point -104°C (-155°F)
Primary Hazard Extremely Flammable Gas; Gases Under Pressure
Secondary Hazard Simple Asphyxiant (Displaces Oxygen)
Radioactivity None (Stable Isotope)

Disposal Decision Matrix

Use this logic flow to determine the correct disposal protocol. Do not deviate based on convenience.

DisposalMatrix Start Start: Cylinder Assessment CheckPressure Check Cylinder Pressure Start->CheckPressure IsEmpty Is Cylinder Empty? (Atmospheric Pressure) CheckPressure->IsEmpty CheckType Check Cylinder Type IsEmpty->CheckType No (Residual Gas) IsEmpty->CheckType Yes (Empty) Refillable Is it a Refillable/Rental Cylinder? CheckType->Refillable ScrapMetal PROTOCOL C: Scrap Metal Recycling (Valve Removed) CheckType->ScrapMetal Empty & Valve Removed (Advanced) Return PROTOCOL A: Return to Manufacturer Refillable->Return Yes (Rental) HazWaste PROTOCOL B: Hazardous Waste Pickup Refillable->HazWaste No (Lecture Bottle/Disposable)

Figure 1: Decision matrix for this compound cylinder disposal. Note that "Empty" is defined strictly by RCRA regulations.

Detailed Disposal Protocols

PROTOCOL A: Return to Manufacturer (The Gold Standard)

Most deuterated gases are sold in lecture bottles or cylinders that the supplier (e.g., CDN Isotopes, Sigma-Aldrich, Cambridge Isotope Labs) may accept back. This is the safest and most sustainable method.

  • Verify Rental Agreement: Check the cylinder collar or original purchase order. If it is a rental, you are required to return it.

  • Close & Cap: Ensure the main cylinder valve is closed tight. Re-install the threaded safety plug (if equipped) and the cylinder cap.

  • Labeling: Mark the cylinder as "Return to Vendor" or "Empty" (if applicable) using DOT-compliant tags.

  • Logistics: Contact the supplier for a Return Material Authorization (RMA). Do not ship without an RMA.

PROTOCOL B: Hazardous Waste Pickup (Non-Refillable/Lecture Bottles)

If the manufacturer will not accept the cylinder, or if it is a legacy "orphan" cylinder, it must be treated as hazardous waste.

  • Do Not Vent: Never vent the remaining gas into a fume hood to "empty" the cylinder. This creates a flammability hazard in the ductwork and violates EPA regulations regarding treatment of hazardous waste without a permit.

  • Tagging: Attach a hazardous waste tag.

    • Constituents: this compound.[1][2]

    • Hazards: Flammable, Compressed Gas.

  • Storage: Move the cylinder to your facility's designated Waste Accumulation Area (WAA).

    • Store upright.

    • Secure with a chain/strap.

    • Keep away from oxidizers (oxygen, nitrous oxide).

  • Vendor Handoff: Schedule a pickup with a licensed hazardous waste transporter (e.g., Clean Harbors, Veolia). They will likely incinerate the cylinder contents in a permitted facility.[3]

PROTOCOL C: Handling "RCRA Empty" Cylinders

A cylinder is only considered "RCRA Empty" (40 CFR 261.7) if the pressure inside equals atmospheric pressure.

  • Verification: You must verify the cylinder is empty. Note: Pressure gauges on regulators are often inaccurate at the bottom of the scale.

  • Valve Removal (Advanced Only):

    • Warning: Only perform this if you have specific training and the correct tools (e.g., a cylinder valve removal tool).

    • Once the valve is removed, the cylinder is no longer a "pressure vessel" and can often be recycled as scrap metal.

    • If you cannot safely remove the valve, default to Protocol B.

Safety & Technical Rationale

Why "d2" Matters (and doesn't)
  • Flammability (Same): The deuterium substitution does not significantly alter the flammability limits compared to normal propane. The Lower Explosive Limit (LEL) is approx. 2.1%.[4][5] A leaking lecture bottle in a small, unventilated room can reach this limit quickly.

  • Density (Different): this compound is heavier than air (Vapor Density > 1.5). Leaked gas will pool in low areas (floor drains, basements), creating invisible explosion pockets.

  • Stability: It is not radioactive . Do not dispose of it in radioactive waste streams (dry active waste), as this incurs unnecessary costs and regulatory confusion.

The "Soap Bubble" Validation

Before moving any cylinder for disposal, validate the valve integrity:

  • Close the valve.

  • Apply a compatible leak detection solution (Snoop® or soapy water) to the valve outlet.

  • Observation: If bubbles form, the valve is leaking. Do not transport. Initiate emergency containment procedures (move to a fume hood if safe, or evacuate).

Emergency Procedures (Leaking Cylinder)

If a cylinder is found to be leaking and cannot be stopped by tightening the valve:

Emergency Leak Leak Detected Tighten Attempt to Close Valve Leak->Tighten Success Leak Stops? Proceed to Waste Tighten->Success Yes Fail Leak Continues Tighten->Fail No Hood Move to Fume Hood (If transport is safe) Fail->Hood Small Leak/Safe Path Evac Evacuate Lab Call EHS/Fire Dept Fail->Evac Large Leak/Unsafe

Figure 2: Emergency response workflow for leaking flammable gas cylinders.

References

  • CDN Isotopes. this compound Safety Data Sheet (SDS). Retrieved from

  • Sigma-Aldrich. this compound Product Specification & CAS 2875-95-8 Verification.[4] Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations on Empty Containers (40 CFR 261.7). Retrieved from

  • University of Michigan EHS. Compressed Gas Cylinder Disposal Guidelines. Retrieved from

  • Air Products. Safetygram-10: Handling, Storage, and Use of Compressed Gas Cylinders. Retrieved from

Sources

Technical Safety Guide: Handling Propane-2,2-d2 (CAS 2875-95-8)

[1]

Executive Summary & Risk Profile

Propane-2,2-d2 is a stable, isotopically labeled alkane primarily used as an internal standard in NMR spectroscopy and mass spectrometry. While chemically identical to non-labeled propane regarding reactivity, its high cost and specific packaging (often break-seal ampoules or lecture bottles) necessitate a specialized handling protocol that integrates loss prevention with personnel safety .

Core Hazards:

  • Extreme Flammability: Flash point < -100°C. Heavier than air; pools in low areas.

  • High Pressure: Stored as a liquefied gas.[1] Rapid expansion can cause physical trauma or equipment failure.

  • Cryogenic Burns: Rapid vaporization absorbs heat, causing immediate frostbite on contact.

  • Asphyxiation: Displaces oxygen in confined spaces.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Defense in Depth" strategy, prioritizing static dissipation and thermal protection.

PPE CategorySpecificationRationale (Causality)
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex IIIA). Strict Prohibition: No synthetic fibers (polyester/nylon) underneath.Standard cotton coats offer no protection against flash fires. Synthetics melt into the skin, exacerbating burn injuries. FR materials self-extinguish.
Hand Protection (Primary) Nitrile (4 mil minimum) Sufficient for incidental contact. Propane is not chemically corrosive, but cleanliness is required for trace analysis.
Hand Protection (Thermal) Cryogenic Gloves (Loose-fitting)Required when manipulating cylinder valves or liquid nitrogen cold traps. Loose fit allows quick removal if liquid splashes inside.
Eye/Face Protection ANSI Z87.1 Safety Glasses + Face Shield Glasses protect against impact. A face shield is mandatory during regulator connection or glass ampoule breaking to protect against high-pressure shards.
Respiratory None required in proper engineering controls.Handling must occur in a certified chemical fume hood. If a leak occurs outside a hood, evacuate immediately; do not attempt to use a respirator.
Footwear ESD (Electrostatic Discharge) Safety Shoes or Grounding Straps.Propane ignition energy is low. Static discharge from walking is a viable ignition source.

Engineering Controls & Equipment Preparation

Before donning PPE, ensure the workspace is compatible with flammable gases.

  • Ventilation: Work only in a fume hood with a face velocity of 60–100 fpm.

  • Static Control: Ground all metal equipment (regulators, vacuum lines). Use an anti-static mat if working with glass vacuum manifolds.

  • Detection: Portable hydrocarbon detector (sniffers) should be active during connection.

Operational Protocol: Vacuum Line Transfer

Context: this compound is frequently supplied in break-seal glass flasks or lecture bottles. The safest transfer method for NMR/MS work is via a vacuum manifold (Schlenk line).

Phase 1: System Setup
  • Inspect Glassware: Check vacuum manifold for star cracks. Propane pressure can shatter compromised glass.

  • Grounding: Attach alligator clips from the manifold to a verified earth ground.

  • Evacuation: Pump down the receiving vessel (e.g., NMR tube or storage bulb) to <0.1 mbar.

Phase 2: Transfer (The "Cold Trap" Method)

This method uses thermodynamics to move the gas without mechanical pumping, reducing loss.

  • Connect: Attach the this compound source to the manifold.

  • Freeze: Submerge the receiving vessel in Liquid Nitrogen (LN2).

  • Expand: Open the source valve/break seal. The propane will naturally migrate and condense into the LN2-cooled receiver (cryopumping).

  • Isolate: Once the desired pressure/volume is transferred, close the receiver valve before removing LN2.

  • Thaw: Allow the receiver to warm to room temperature behind a blast shield. Warning: Ensure the receiver volume is sufficient to hold the gas at room temperature to prevent over-pressurization and explosion.

Phase 3: Shutdown
  • Close main source valve.

  • Vent residual gas in the line through the fume hood exhaust.

  • Purge the line with Nitrogen (N2) to remove residual flammable vapors.

Visual Workflow: Safe Handling Logic

PropaneHandlingcluster_safetySafety BarrierStartSTART: this compound HandlingRiskCheckRisk Assessment:Check Ventilation & Static GroundingStart->RiskCheckPPEDon PPE:FR Coat, Cryo Gloves (if LN2), Face ShieldRiskCheck->PPESourceTypeIdentify Source ContainerPPE->SourceTypeCylinderLecture Bottle / CylinderSourceType->CylinderHigh PressureAmpouleGlass Break-Seal AmpouleSourceType->AmpouleFragile GlassRegulatorAttach Propane-Rated Regulator(CGA 510/350 or similar)Cylinder->RegulatorManifoldConnect to Vacuum Manifold(Glassware Check Required)Ampoule->ManifoldRegulator->ManifoldTransferCryogenic Transfer:Condense into Receiver (LN2)Manifold->TransferWarmUpCRITICAL STEP:Isolate Receiver -> Remove LN2 -> Warm behind ShieldTransfer->WarmUpCleanupPurge Line with N2Vent residuals to HoodWarmUp->CleanupDisposalReturn Cylinder orDispose Ampoule (Glass Sharps)Cleanup->Disposal

Figure 1: Decision logic and workflow for handling this compound, emphasizing the critical safety barrier during the cryogenic expansion phase.

Emergency Response Procedures

Scenario A: Gas Leak (Hissing sound or Odor)

  • Stop: Cease all operations immediately.

  • Shut off: If safe, close the main cylinder valve.

  • Evacuate: Leave the lab area. Close the door.

  • Isolate: Cut power to the lab from a remote panel to prevent electrical arcing (ignition).

  • Notify: Contact EHS/Fire Department. Do not re-enter until O2 levels and LEL (Lower Explosive Limit) are verified.

Scenario B: Fire

  • Do NOT extinguish a leaking gas fire unless the leak can be stopped.[1][2] Extinguishing the flame while gas continues to leak creates an explosive cloud that can detonate with devastating force.

  • Action: Evacuate immediately. Pull the fire alarm.

Disposal & Waste Management

Empty Cylinders (Lecture Bottles):

  • Preferred: Return to the manufacturer using the original packaging. Most isotope suppliers (e.g., C/D/N Isotopes, Cambridge Isotope) have return programs.

  • Alternative: If non-returnable, label as "Empty - Flammable Gas Residue" and process through your facility's hazardous waste stream. Never dispose of cylinders in trash or scrap metal bins without professional decommissioning (valve removal).

Glass Ampoules:

  • Once opened and flushed with Nitrogen, these are treated as Broken Glass/Sharps .

  • Rinse with a solvent (acetone) if residue remains, then place in the rigid sharps container.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • Airgas. (2025). Safety Data Sheet: Propane. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

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